Pitolisant-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H26ClNO |
|---|---|
Molecular Weight |
301.9 g/mol |
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]-1,1,2,2,3,3-hexadeuteriopropyl]piperidine |
InChI |
InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2/i5D2,13D2,15D2 |
InChI Key |
NNACHAUCXXVJSP-LYJWZICZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Commercially Available Pitolisant-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available Pitolisant-d6, a deuterated analog of the histamine (B1213489) H3 receptor antagonist/inverse agonist, Pitolisant. This document outlines the typical quality specifications for such compounds, detailed experimental protocols for verifying isotopic purity, and the relevant biological context of Pitolisant's mechanism of action.
Understanding Isotopic Purity in Deuterated Compounds
Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic studies where they are often used as internal standards for mass spectrometry-based quantification. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled parent drug.
The isotopic purity is a critical parameter that defines the percentage of the deuterated compound that contains the specified number of deuterium atoms. It is a measure of the success of the chemical synthesis and purification in replacing hydrogen with deuterium at specific molecular positions. High isotopic purity is essential to prevent cross-signal interference from the unlabeled drug, which can be present as an impurity and lead to inaccurate quantification in bioanalytical assays.
Commercially Available this compound: A Summary
While specific batch-to-batch isotopic purity values for commercially available this compound are proprietary and provided on the Certificate of Analysis (CoA) upon purchase, the general quality standards for such reference materials are exceptionally high. Reputable suppliers provide stable isotope-labeled compounds with high chemical and isotopic purity.
The following table summarizes the typical information available for commercially sourced this compound. Researchers should always refer to the supplier-provided CoA for lot-specific data.
| Parameter | Typical Specification | Source/Comment |
| Product Name | This compound | Also known as Tiprolisant-d6. |
| Chemical Formula | C₁₇H₂₀D₆ClNO | |
| CAS Number | 2416991-77-8 | Varies slightly based on salt form. |
| Molecular Weight | ~301.9 g/mol | |
| Isotopic Purity | Typically ≥98% | This is a general expectation for high-quality deuterated standards. The exact value is lot-specific and detailed in the CoA. |
| Chemical Purity | ≥98% | Determined by methods such as HPLC or GC. |
| Analytical Data | CoA provided with purchase | Includes data from ¹H-NMR, Mass Spectrometry, and HPLC. |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for a deuterated compound like this compound is primarily accomplished through two powerful analytical techniques: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a fundamental technique for assessing isotopic purity by differentiating and quantifying the various isotopologues (molecules that differ only in their isotopic composition) present in a sample.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid for positive ion mode).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used. The instrument must be calibrated to ensure high mass accuracy.
-
Ionization: Electrospray ionization (ESI) is a common method for analyzing Pitolisant.
-
Data Acquisition: Full scan mass spectra are acquired over a mass range that includes the molecular ions of this compound and all its potential isotopologues (d0 to d5).
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 through d6).
-
Integrate the area under the curve for each peak.
-
Correct for the natural abundance of ¹³C isotopes.
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity = (Intensity of d6 isotopologue / Sum of intensities of all isotopologues) x 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H-NMR is used to confirm the chemical structure, it can also be used to estimate isotopic purity by observing the reduction in signal intensity at the positions of deuteration.
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). An internal standard with a known concentration may be added for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis:
-
The spectrum of this compound is compared to the spectrum of an unlabeled Pitolisant standard.
-
The integrals of the proton signals corresponding to the deuterated positions in this compound will be significantly diminished.
-
The percentage of deuterium incorporation at a specific site can be estimated by comparing the integral of the residual proton signal at that site to the integral of a signal from a non-deuterated position in the molecule.
-
Visualization of Pitolisant's Mechanism of Action
Pitolisant acts as a potent antagonist and inverse agonist at the histamine H3 receptor (H3R), a presynaptic autoreceptor. By blocking this receptor, Pitolisant enhances the synthesis and release of histamine from histaminergic neurons in the brain. This increase in histamine promotes wakefulness and alertness.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a typical workflow for the characterization of a deuterated standard like this compound.
Synthesis and Characterization of Pitolisant-d6: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pitolisant-d6, a deuterated analog of the histamine (B1213489) H3 receptor antagonist/inverse agonist, Pitolisant (B1243001). This document is intended to serve as a resource for researchers utilizing this compound in preclinical and clinical research settings, particularly in pharmacokinetic and metabolic studies.
Introduction to Pitolisant and the Rationale for Deuteration
Pitolisant is a first-in-class medication approved for the treatment of narcolepsy with or without cataplexy.[1][2][3] It functions as a selective antagonist and inverse agonist of the histamine H3 receptor.[2][4][5] By blocking these presynaptic autoreceptors, Pitolisant enhances the synthesis and release of histamine in the brain, leading to increased wakefulness.[1][2][3] It also indirectly modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][5]
The strategic incorporation of deuterium (B1214612) atoms into drug molecules, a process known as deuteration, is a well-established strategy in drug development. Deuteration can alter the metabolic profile of a drug by slowing the rate of cytochrome P450 (CYP450) enzyme-mediated metabolism. This is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. For research purposes, this compound serves as an invaluable tool as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Pitolisant concentrations in biological matrices.
Synthesis of this compound
The synthesis of this compound can be adapted from established synthetic routes for Pitolisant, utilizing deuterated starting materials.[6] The deuterium atoms are typically introduced in the propyl chain connecting the piperidine (B6355638) ring and the ether oxygen. The chemical name for this isotopologue is 1-(3-(3-(4-chlorophenyl)propoxy)propyl-1,1,2,2,3,3-d6)piperidine, hydrochloride.[7]
Proposed Synthetic Scheme
A potential synthetic route, adapted from known non-deuterated syntheses, is outlined below.[8][9][10] This two-step process involves the synthesis of a deuterated intermediate followed by its reaction with 3-(4-chlorophenyl)propan-1-ol (B1580537).
Step 1: Synthesis of 1-(3-bromopropyl-d6)piperidine
A deuterated 1,3-dihalopropane, such as 1-bromo-3-chloropropane-d6 (B571518), can be reacted with piperidine to yield the deuterated intermediate, 1-(3-chloropropyl-d6)piperidine, which can then be converted to the more reactive bromide.
Step 2: Synthesis of this compound
The sodium salt of 3-(4-chlorophenyl)propan-1-ol is prepared by reacting it with a strong base like sodium hydride. This alkoxide is then reacted with 1-(3-bromopropyl-d6)piperidine via a Williamson ether synthesis to yield the this compound free base. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Experimental Protocol (Adapted)
Materials:
-
Piperidine
-
1-bromo-3-chloropropane-d6
-
Acetonitrile
-
Potassium carbonate
-
3-(4-chlorophenyl)propan-1-ol
-
Sodium hydride (or a safer alternative like potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (in a suitable solvent)
Procedure:
-
Synthesis of 1-(3-chloropropyl-d6)piperidine: To a solution of 1-bromo-3-chloropropane-d6 in acetonitrile, add potassium carbonate, followed by piperidine. Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or GC-MS). After cooling, filter the mixture and wash the solid with acetonitrile. The filtrate containing the product can be concentrated under reduced pressure.
-
Synthesis of this compound: In a separate flask under an inert atmosphere, dissolve 3-(4-chlorophenyl)propan-1-ol in anhydrous THF. Add a base (e.g., potassium tert-butoxide) and stir to form the alkoxide. To this solution, add the previously prepared 1-(3-chloropropyl-d6)piperidine. Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound free base. The crude product can be purified by column chromatography.
-
Salt Formation: Dissolve the purified this compound free base in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization of this compound
The structural integrity and purity of the synthesized this compound must be confirmed using a panel of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and assessment of deuterium incorporation. | Absence or significant reduction of proton signals at the deuterated positions of the propyl chain compared to the ¹H NMR spectrum of non-deuterated Pitolisant. The remaining signals corresponding to the piperidine and chlorophenylpropyl moieties should be present with the expected chemical shifts and coupling patterns. |
| ¹³C NMR | Confirmation of the carbon skeleton. | The spectrum should be consistent with the structure of Pitolisant, with potential slight upfield shifts for the deuterated carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of deuterium incorporation. | The molecular ion peak (M+H)⁺ should correspond to the calculated mass of this compound. For the hydrochloride salt, the molecular weight is 338.35 g/mol .[7] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. | A single major peak indicating high purity of the compound. |
| Elemental Analysis | Determination of the elemental composition. | The percentages of Carbon, Hydrogen (including Deuterium), Nitrogen, Chlorine, and Oxygen should be in close agreement with the calculated values for the molecular formula C₁₇H₂₁D₆ClNO. |
Mechanism of Action of Pitolisant
Pitolisant exerts its pharmacological effects primarily through its interaction with the histamine H3 receptor (H3R).
Signaling Pathway
The H3R is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[5][11] In its constitutively active state, it tonically inhibits histamine release.[5] Pitolisant acts as both a competitive antagonist and an inverse agonist at this receptor.[2][4][5]
-
Antagonism: Pitolisant competes with histamine for binding to the H3R, thereby blocking the inhibitory effect of histamine on its own release.[5]
-
Inverse Agonism: Pitolisant binds to the H3R and reduces its basal, constitutive activity, leading to an enhancement of histamine release above baseline levels.[2][3][4]
The increased synaptic concentration of histamine leads to the activation of postsynaptic histamine H1 receptors, which are widely distributed in the brain and are known to promote wakefulness and arousal.[11] Furthermore, by acting on H3 heteroreceptors located on non-histaminergic neurons, the increased histamine levels indirectly modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine, which also play crucial roles in maintaining wakefulness and cognitive function.[1][5][12]
Caption: Mechanism of action of this compound at the histaminergic synapse.
Conclusion
This compound is a critical tool for researchers in the field of pharmacology and drug metabolism. Its synthesis, while requiring specialized deuterated reagents, can be accomplished through adaptations of established synthetic routes. Thorough characterization is essential to confirm its identity, purity, and the extent of deuterium incorporation. A clear understanding of its mechanism of action as a histamine H3 receptor antagonist/inverse agonist provides the foundation for its application in scientific research. This guide provides the necessary theoretical and practical framework for the successful synthesis and application of this compound in a research setting.
References
- 1. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2020092604A1 - Deuterated pitolisant - Google Patents [patents.google.com]
- 7. Pitolisant D6 Hydrochloride | CAS No- 2416991-78-9 | Simson Pharma Limited [simsonpharma.com]
- 8. WO2021023634A1 - PROCESS FOR THE SYNTHESIS OF PITOLISANT HCl - Google Patents [patents.google.com]
- 9. US11623920B2 - Process for preparing pitolisant hydrochloride and solid-state forms thereof - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. wakixhcp.com [wakixhcp.com]
- 12. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
A Deep Dive into the Mechanism of Action: Pitolisant vs. Pitolisant-d6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of Pitolisant, a first-in-class histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. It further explores the anticipated pharmacological profile of its deuterated analog, Pitolisant-d6, based on established principles of kinetic isotope effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds. We will delve into the molecular interactions, signaling pathways, and pharmacokinetic profiles, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.
Introduction to Pitolisant
Pitolisant, marketed under the brand name Wakix®, is a novel therapeutic agent approved for the treatment of narcolepsy with or without cataplexy and excessive daytime sleepiness (EDS) associated with obstructive sleep apnea.[1][2] Its unique mechanism of action as a non-stimulant, wake-promoting agent lies in its ability to modulate the brain's histaminergic system.[3][4] Unlike traditional stimulants, Pitolisant does not have a significant potential for abuse.[5]
Core Mechanism of Action of Pitolisant
Pitolisant functions as a potent and selective antagonist and inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. It also acts as a heteroreceptor, inhibiting the release of other key neurotransmitters.
2.1. H3 Receptor Antagonism and Inverse Agonism
As a competitive antagonist , Pitolisant binds to the H3 receptor, preventing the endogenous ligand, histamine, from binding and exerting its inhibitory effects. This action alone would increase histamine release.
Furthermore, Pitolisant is an inverse agonist . The H3 receptor exhibits high constitutive activity, meaning it can inhibit histamine release even in the absence of an agonist. As an inverse agonist, Pitolisant binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal inhibitory signaling. This dual action leads to a robust and sustained increase in the synthesis and release of histamine from presynaptic neurons.
2.2. Downstream Effects on Neurotransmission
The increased availability of histamine in the synaptic cleft results in the activation of postsynaptic histamine H1 receptors, which are known to promote wakefulness and arousal. Beyond its effects on the histaminergic system, the blockade of H3 heteroreceptors by Pitolisant leads to the enhanced release of other crucial neurotransmitters involved in wakefulness and cognitive function, including:
-
Acetylcholine: Important for learning, memory, and arousal.
-
Norepinephrine: Plays a key role in alertness, focus, and vigilance.
-
Dopamine (B1211576): Involved in motivation, reward, and motor control. Pitolisant has been shown to increase dopamine release in the prefrontal cortex but not in the nucleus accumbens, which is associated with a lower risk of abuse.
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.
3.1. H3 Receptor Agonist-Mediated Signaling
Activation of the H3 receptor by an agonist (like histamine) initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, H3 receptor activation can modulate other pathways, including the mitogen-activated protein kinase (MAPK) pathway.
References
- 1. Pitolisant - Wikipedia [en.wikipedia.org]
- 2. wakixhcp.com [wakixhcp.com]
- 3. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Pitolisant-d6 certificate of analysis.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Pitolisant-d6, a deuterated analog of Pitolisant. The information is presented to support researchers, scientists, and drug development professionals in their work with this stable isotope-labeled standard. The data herein is compiled from publicly available sources and representative of a typical Certificate of Analysis (CoA).
Introduction
Pitolisant is a histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.[1] The deuterated version, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.[2][3] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These values are critical for accurate sample preparation, storage, and analytical method development.
Table 1: General Information
| Property | Value |
| Chemical Name | 1-(3-(3-(4-chlorophenyl)propoxy)propyl-d6)piperidine |
| Synonyms | Tiprolisant-d6 |
| CAS Number | 2416991-77-8[4] |
| Molecular Formula | C₁₇H₂₀D₆ClNO[4] |
| Molecular Weight | 301.89 g/mol |
Table 2: Physical and Chemical Specifications
| Property | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and Methanol |
| Storage | -20°C for long-term storage |
Experimental Protocols
The following sections detail the methodologies for key experiments typically cited in a Certificate of Analysis for this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is assessed using a reverse-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the principal peak is compared to the total area of all peaks to calculate the purity.
Isotopic Enrichment by Mass Spectrometry
The isotopic enrichment of this compound is determined by mass spectrometry to confirm the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The mass spectrum is acquired, and the relative intensities of the molecular ions corresponding to the deuterated (d6) and non-deuterated (d0) species are measured. The isotopic enrichment is calculated from the ratio of these intensities.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical structure and the position of the deuterium labels are confirmed using ¹H and ¹³C NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: A sample of this compound is dissolved in the appropriate deuterated solvent. ¹H and ¹³C NMR spectra are acquired. The absence of proton signals at the positions of deuteration and the characteristic chemical shifts of the remaining protons and carbons confirm the structure and labeling.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to the analysis and function of this compound.
References
The Deuterium Kinetic Isotope Effect on Pitolisant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the deuterium (B1214612) kinetic isotope effect (KIE) on the metabolism of Pitolisant, a histamine-3 (H3) receptor antagonist/inverse agonist. While direct experimental data on deuterated Pitolisant is not publicly available, this document synthesizes established principles of drug metabolism, the known metabolic pathways of Pitolisant, and analogous data from other deuterated compounds to present a comprehensive overview for research and development. This guide covers the scientific rationale, detailed hypothetical experimental protocols for in vitro and in vivo evaluation, and representative data to illustrate the potential pharmacokinetic impact of deuteration. The content is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate and leverage the deuterium KIE for optimizing Pitolisant's therapeutic profile.
Introduction: The Rationale for Deuterating Pitolisant
Pitolisant is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP3A4.[1][2][3][4] The metabolism leads to the formation of inactive metabolites, which are then predominantly eliminated through urine.[1][5][6] The major metabolic transformations include the formation of BP2.941 (piperidine N-oxide) and BP2.951 (a 5-aminovaleric acid derivative), alongside other hydroxylated and conjugated products.[2][5][6]
Many CYP450-mediated reactions involve the cleavage of a carbon-hydrogen (C-H) bond as the rate-limiting step.[7][8] The substitution of a hydrogen atom with its stable, heavier isotope, deuterium (D), forms a stronger carbon-deuterium (C-D) bond.[1] Breaking this stronger bond requires more energy, resulting in a slower reaction rate—a phenomenon known as the deuterium kinetic isotope effect (KIE).[9][]
By strategically replacing hydrogen atoms with deuterium at the sites of metabolism on the Pitolisant molecule ("soft spots"), it is possible to attenuate the rate of its breakdown. This can lead to several potential therapeutic advantages:
-
Increased Plasma Exposure (AUC): A slower metabolism can lead to a greater area under the concentration-time curve.
-
Longer Half-life (t½): The drug may remain in the body for a longer duration, potentially allowing for less frequent dosing.[1]
-
Reduced Peak-to-Trough Fluctuations: Slower clearance can lead to more stable plasma concentrations.
-
Altered Metabolite Profile: A reduction in the formation of certain metabolites could potentially decrease the risk of metabolite-driven off-target effects.
The existence of a patent for deuterated Pitolisant underscores the pharmaceutical interest in this strategy.[8][11]
Pitolisant Metabolic Pathways and Sites for Deuteration
Pitolisant's structure presents several potential sites for oxidative metabolism by CYP2D6 and CYP3A4. The primary routes involve the piperidine (B6355638) ring and the propyl chain.
Based on these pathways, strategic sites for deuteration on the Pitolisant molecule would include the carbons alpha to the piperidine nitrogen and positions on the propyl chain, as these are likely sites of initial oxidative attack.
Experimental Protocols for Evaluating Deuterated Pitolisant
This section details the methodologies for assessing the KIE on Pitolisant metabolism.
In Vitro Metabolic Stability Assessment
This protocol determines the rate of disappearance of deuterated versus non-deuterated Pitolisant in a controlled enzymatic environment.[12]
Objective: To determine and compare the in vitro intrinsic clearance (CLint) of Pitolisant and its deuterated analog(s) in human liver microsomes.
Materials:
-
Pitolisant (non-deuterated)
-
Deuterated Pitolisant (d-Pitolisant)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound or a different stable isotope-labeled version of Pitolisant)
Procedure:
-
Preparation: Prepare stock solutions of Pitolisant and d-Pitolisant (e.g., 1 mM in DMSO).
-
Incubation Setup: In microcentrifuge tubes, combine phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and either Pitolisant or d-Pitolisant (final substrate concentration of 1 µM).
-
Pre-incubation: Pre-warm the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound (Pitolisant or d-Pitolisant) at each time point using a validated LC-MS/MS method.[3][13]
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).
-
The Kinetic Isotope Effect is calculated as the ratio of CLint for the non-deuterated compound to the deuterated compound (KIE = CLint(H) / CLint(D)).
In Vivo Pharmacokinetic Study
This protocol compares the pharmacokinetic profiles of deuterated and non-deuterated Pitolisant in an animal model.[1][12]
Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of Pitolisant and d-Pitolisant following oral administration to rats.
Materials:
-
Pitolisant and d-Pitolisant
-
Appropriate formulation vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (n=3-5 per group)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to housing conditions for at least one week.
-
Dosing: Fast animals overnight. Administer a single oral dose (e.g., 5 mg/kg) of either Pitolisant or d-Pitolisant to separate groups of rats.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentrations of Pitolisant or d-Pitolisant using a validated LC-MS/MS method.
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. The parameters for the Pitolisant and d-Pitolisant groups are then compared statistically.
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical data that could be expected from the experimental protocols described above, illustrating the potential impact of deuteration on Pitolisant's metabolism and pharmacokinetics.
Table 1: Hypothetical In Vitro Metabolic Stability Data for Pitolisant and d-Pitolisant
| Compound | t½ (min) | CLint (µL/min/mg protein) | KIE (CLint H / CLint D) |
| Pitolisant | 25.1 ± 3.2 | 55.2 ± 7.0 | \multirow{2}{*}{3.1} |
| d-Pitolisant | 78.3 ± 9.5 | 17.7 ± 2.1 | |
| Data are presented as mean ± standard deviation. |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (5 mg/kg, oral)
| Parameter | Unit | Pitolisant | d-Pitolisant | Fold Change (d-Pito / Pito) |
| Cmax | ng/mL | 450 ± 65 | 590 ± 80 | 1.3 |
| Tmax | h | 2.0 ± 0.5 | 2.5 ± 0.5 | 1.3 |
| AUC(0-inf) | h*ng/mL | 3,800 ± 550 | 9,500 ± 1,200 | 2.5 |
| t½ | h | 6.2 ± 0.9 | 14.8 ± 2.1 | 2.4 |
| CL/F | L/h/kg | 1.3 ± 0.2 | 0.5 ± 0.07 | 0.4 |
| Data are presented as mean ± standard deviation. |
Conclusion
The strategic deuteration of Pitolisant represents a promising avenue for enhancing its pharmacokinetic properties. By leveraging the deuterium kinetic isotope effect to slow metabolism by CYP2D6 and CYP3A4, it is plausible to achieve increased drug exposure and a longer half-life. This could translate into improved therapeutic efficacy, better patient compliance through reduced dosing frequency, and a potentially wider therapeutic window. The experimental protocols and data frameworks provided in this guide offer a robust starting point for the preclinical evaluation of deuterated Pitolisant analogs. Rigorous in vitro and in vivo studies are essential to quantify the precise benefits and to determine if the observed KIE in controlled systems translates into a clinically meaningful advantage.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Pitolisant-d6 Reference Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended storage conditions for Pitolisant-d6 reference standards. The information presented herein is synthesized from published data on the forced degradation of Pitolisant and general best practices for the handling of isotopically labeled compounds. This document is intended to equip researchers and scientists with the necessary knowledge to ensure the integrity and reliability of this compound reference standards in analytical and preclinical studies.
Introduction to Pitolisant and its Deuterated Analog
Pitolisant is a histamine (B1213489) H3 receptor antagonist/inverse agonist that is used for the treatment of narcolepsy.[1][2] Its mechanism of action involves blocking H3 autoreceptors, which leads to increased histamine release in the brain and enhanced wakefulness.[2] this compound is a deuterated version of Pitolisant, commonly used as an internal standard in bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of quantitative analyses.[3] The stability of such isotopically labeled standards is paramount for generating reliable data in preclinical and clinical research.[3][4]
Forced Degradation and Stability Profile of Pitolisant
Summary of Forced Degradation Studies
Published studies have subjected Pitolisant to various stress conditions, including acid, base, oxidation, heat, and photolysis, in accordance with ICH guidelines.[7][8] The results of these studies are summarized in the table below.
| Stress Condition | Reagent/Parameters | Observation | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl, Room Temperature, 1 hour | Significant Degradation | Not specified | [7] |
| Alkaline Hydrolysis | 0.1 N NaOH, Room Temperature, 1 hour | Significant Degradation | Not specified | [7] |
| Oxidative Degradation | 9% H2O2, Room Temperature, 30 minutes | Marked Degradation with appearance of a degradation product | Not specified | [7] |
| Thermal Degradation | 105°C, 6 hours | Stable | No significant degradation | [7] |
| Photolytic Degradation | UV light exposure | Stable | No significant degradation | [7][9] |
| Solution Stability | Room Temperature and 2-8°C, 24 hours | Stable | Negligible deviation | [8] |
Key Findings:
-
Pitolisant is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7]
-
The drug substance is stable under thermal and photolytic stress.[7]
-
Solutions of Pitolisant are stable for at least 24 hours at both room temperature and refrigerated conditions.[8]
Experimental Protocols for Forced Degradation Studies
The following are generalized methodologies based on published literature for conducting forced degradation studies on Pitolisant. These protocols can serve as a template for laboratories wishing to perform their own stability assessments.
General Sample Preparation
A stock solution of Pitolisant is typically prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a concentration of 100 µg/mL.[7] Aliquots of this stock solution are then subjected to the various stress conditions.
Hydrolytic Degradation (Acid and Base)
-
Acidic Condition: Treat the drug stock solution with an equal volume of 1 N hydrochloric acid (HCl). The mixture is kept at room temperature for a specified period (e.g., 1 hour). After the incubation period, the solution is neutralized with an equivalent amount of 1 N sodium hydroxide (B78521) (NaOH).[7]
-
Alkaline Condition: Treat the drug stock solution with an equal volume of 0.1 N sodium hydroxide (NaOH). The mixture is maintained at room temperature for a designated time (e.g., 1 hour). Following incubation, the solution is neutralized with an equivalent amount of 0.1 N hydrochloric acid (HCl).[7]
Oxidative Degradation
The drug stock solution is treated with a solution of hydrogen peroxide (e.g., 9% H₂O₂). The reaction is allowed to proceed at room temperature for a defined duration (e.g., 30 minutes).[7]
Thermal Degradation
A solid sample of the drug substance is placed in an oven maintained at a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).[7]
Photolytic Degradation
A solution of the drug is exposed to ultraviolet (UV) light in a photostability chamber for a defined duration.[7]
Recommendations for Storage and Handling of this compound Reference Standards
Based on the stability profile of Pitolisant and general guidelines for isotopically labeled compounds, the following recommendations are provided for the storage and handling of this compound reference standards:
-
Long-Term Storage: For long-term storage, it is recommended to store this compound as a solid in a well-sealed container at -20°C, protected from light and moisture.
-
Short-Term Storage of Solutions: Stock solutions of this compound should be prepared in a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol). These solutions should be stored at 2-8°C and protected from light. Based on the stability of the parent compound, solutions are expected to be stable for at least 24 hours.[8] However, it is best practice to prepare fresh working solutions daily.
-
Handling:
-
Avoid exposure to strong acids, bases, and oxidizing agents.
-
Use calibrated equipment for all weighing and volumetric measurements.
-
Ensure the isotopic purity of the standard is verified upon receipt and periodically thereafter.
-
The stability of deuterium (B1214612) labels should be considered, especially in protic solvents, although the deuterium atoms in this compound are generally on carbon atoms and less susceptible to exchange.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
To further aid researchers, the following diagrams illustrate the signaling pathway of Pitolisant and a typical experimental workflow for stability testing.
Caption: Pitolisant Signaling Pathway.
Caption: Forced Degradation Experimental Workflow.
Conclusion
The stability of this compound as a reference standard is critical for the accurate quantification of Pitolisant in various biological matrices. While direct stability studies on the deuterated analog are not widely published, the forced degradation profile of the parent compound, Pitolisant, indicates susceptibility to hydrolytic and oxidative stress. Therefore, it is imperative to store and handle this compound reference standards under controlled conditions, protecting them from harsh chemical environments, light, and extreme temperatures. By adhering to the recommendations outlined in this guide, researchers can ensure the integrity of their reference standards and the reliability of their experimental results.
References
- 1. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Pitolisant-d6 supplier information for research grade material.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Pitolisant-d6, the deuterated analog of Pitolisant, for research-grade applications. It covers supplier details, physicochemical properties, mechanism of action, and potential experimental uses, with a focus on providing practical information for laboratory professionals.
Sourcing Research-Grade this compound
The acquisition of high-purity, reliable this compound is crucial for reproducible research outcomes. Several specialized chemical suppliers offer this material, often with accompanying Certificates of Analysis (CoA) to verify identity and purity. Below is a summary of publicly available supplier information. Researchers are advised to request the latest CoA and safety data sheets (SDS) directly from the suppliers before purchase.
Table 1: Supplier Information for Research-Grade this compound
| Supplier | Catalog Number | Chemical Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Simson Pharma Limited | P900004 | 3-(4-Chlorophenyl)propyl 3-piperidinopropyl ether hydrochloride-D6 | Not Available | C₁₇H₂₀D₆ClNO | 301.89 | Custom synthesis available; Certificate of Analysis provided.[1] |
| Simson Pharma Limited | Not specified | Pitolisant D6 Hydrochloride | 2416991-78-9 | Not Specified | Not Specified | Certificate of Analysis provided.[2] |
| Pharmaffiliates | PA STI 089180 | This compound | 2416991-77-8 | C₁₇H₂₀D₆ClNO | 301.89 | Offered as a stable isotope reference standard.[3] |
| TLC Pharmaceutical Standards | P-401002 | 1-(3-(3-(4-chlorophenyl)propoxy)propyl-1,1,2,2,3,3-d6)piperidine, hydrochloride (1:1) | 2416991-78-9 | C₁₇H₂₀D₆ClNO·HCl | 301.89 + 36.46 | In stock; Certificate of Analysis available for download.[4] |
Core Compound: Mechanism of Action
Pitolisant is a first-in-class antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R).[5] This receptor is primarily a presynaptic autoreceptor found on histaminergic neurons in the central nervous system, where it inhibits the synthesis and release of histamine.
By blocking the H3 receptor, Pitolisant disinhibits these neurons, leading to a significant increase in histamine levels in the brain. As an inverse agonist, it also reduces the receptor's constitutive activity, further amplifying histamine release. The elevated histaminergic neurotransmission promotes wakefulness and alertness. Additionally, H3 receptors are present as heteroreceptors on other neurons, and Pitolisant can indirectly increase the release of other key neurotransmitters such as acetylcholine, norepinephrine, and dopamine.
Experimental Applications of this compound
Deuterated standards like this compound are indispensable tools in bioanalytical and drug metabolism research. Their primary application is as internal standards (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Advantages of Using this compound as an Internal Standard:
-
Similar Physicochemical Properties: It co-elutes chromatographically with the non-deuterated (light) analyte, Pitolisant.
-
Distinct Mass: It is easily distinguished from the light analyte by the mass spectrometer due to the mass difference from the deuterium (B1214612) atoms.
-
Correction for Variability: It accurately accounts for variations in sample preparation (e.g., extraction efficiency), matrix effects, and instrument response.
Representative Experimental Protocol: Quantification of Pitolisant in Plasma
The following is a generalized protocol for the quantification of Pitolisant in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol should be optimized and validated for specific laboratory conditions.
Objective: To determine the concentration of Pitolisant in plasma samples from a pharmacokinetic study.
Materials:
-
Plasma samples (unknowns, calibration standards, quality controls)
-
Pitolisant analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Protein Precipitation Solution)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of Pitolisant and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of Pitolisant.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample extract onto the C18 column. Elute Pitolisant and this compound using a gradient of Mobile Phase A and Mobile Phase B.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Pitolisant and this compound.
-
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitolisant | 296.2 | 98.1 |
| This compound | 302.2 | 104.1 |
| Note: These transitions are illustrative and must be empirically determined and optimized. |
-
Data Analysis:
-
Integrate the peak areas for both the Pitolisant and this compound MRM transitions.
-
Calculate the peak area ratio (Pitolisant / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Pitolisant in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a critical reagent for advanced research in pharmacokinetics, pharmacodynamics, and bioanalytical method development. Its use as an internal standard ensures the accuracy and robustness of quantitative assays. This guide provides a foundational overview for researchers to source and utilize this compound effectively in their studies. For all applications, adherence to laboratory safety protocols and validation of analytical methods are paramount.
References
- 1. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 2. Pitolisant D6 Hydrochloride | CAS No- 2416991-78-9 | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Pitolisant-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of Pitolisant-d6. By understanding the fragmentation behavior of this deuterated internal standard, researchers can develop and validate robust bioanalytical methods for the accurate quantification of Pitolisant in complex biological matrices. This document outlines the theoretical basis for the fragmentation, presents quantitative data in a clear format, provides a detailed experimental protocol, and visualizes the fragmentation pathway.
Introduction to Pitolisant and the Role of Deuterated Internal Standards
Pitolisant is a histamine (B1213489) H3-receptor antagonist/inverse agonist used for the treatment of narcolepsy. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards, such as this compound, are crucial for achieving high accuracy and precision. These standards, in which several hydrogen atoms are replaced by deuterium (B1214612), are chemically identical to the analyte but have a higher mass. This mass difference allows for their differentiation in the mass spectrometer while ensuring they co-elute chromatographically and experience similar ionization and extraction efficiencies as the unlabeled drug, thereby correcting for matrix effects and other sources of variability.
Chemical Structures and Mass Information
Pitolisant
-
Chemical Name: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine
-
Molecular Formula: C₁₇H₂₆ClNO
-
Monoisotopic Mass: 295.17 g/mol
-
Protonated Molecular Ion [M+H]⁺: m/z 296.18
This compound
-
Chemical Name: 1-{3-[3-(4-chlorophenyl)propoxy]propyl-1,1,2,2,3,3-d6}piperidine hydrochloride
-
Molecular Formula: C₁₇H₂₀D₆ClNO
-
Monoisotopic Mass: 301.21 g/mol
-
Protonated Molecular Ion [M+H]⁺: m/z 302.22
Mass Spectrometry Fragmentation Analysis
The fragmentation of Pitolisant and its deuterated analog is a key aspect of developing a selective and sensitive LC-MS/MS method. The most common approach involves collision-induced dissociation (CID) of the protonated molecular ion in the positive ion mode.
Fragmentation of Unlabeled Pitolisant
Based on previously published methods, the characteristic fragmentation of Pitolisant involves the transition of the precursor ion at m/z 296.3 to a product ion at m/z 98.2 [1]. This fragmentation is proposed to occur via a charge-remote fragmentation mechanism following protonation. The protonated piperidine (B6355638) ring is the likely charge carrier. The fragmentation pathway is initiated by the cleavage of the C-N bond of the propyl chain attached to the piperidine ring.
Predicted Fragmentation of this compound
Given that the deuterium atoms in this compound are located on the propyl chain attached to the piperidine ring (propyl-1,1,2,2,3,3-d6), the fragmentation mechanism described for unlabeled Pitolisant will result in a deuterated product ion. The cleavage of the C-N bond will lead to the formation of a protonated piperidine fragment that retains the six deuterium atoms on the propyl chain. Therefore, the predicted product ion for this compound will have a mass-to-charge ratio of m/z 104.2 .
Summary of Quantitative Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitolisant | 296.3 | 98.2 |
| This compound | 302.2 | 104.2 |
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway for both Pitolisant and this compound.
Caption: Proposed fragmentation pathway of Pitolisant and this compound.
Experimental Protocol for LC-MS/MS Analysis
This section provides a detailed methodology for the analysis of Pitolisant using this compound as an internal standard, based on common practices in bioanalytical chemistry.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of biological matrix (e.g., plasma, serum), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pitolisant: 296.3 → 98.2
-
This compound: 302.2 → 104.2
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each transition (typically in the range of 15-30 eV).
Logical Workflow for Method Development
The following diagram illustrates the logical workflow for developing a quantitative bioanalytical method for Pitolisant using this compound.
Caption: Logical workflow for LC-MS/MS method development.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of this compound, based on the established fragmentation of the unlabeled parent drug. The predicted MRM transition of m/z 302.2 → 104.2 for this compound offers a solid foundation for the development of highly selective and sensitive quantitative bioanalytical methods. The detailed experimental protocol and logical workflow serve as a practical guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. By leveraging this information, laboratories can confidently establish robust analytical procedures for the accurate measurement of Pitolisant in various biological matrices.
References
Methodological & Application
Application Note: High-Throughput Analysis of Pitolisant in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pitolisant is a histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy. To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of Pitolisant in biological matrices is essential. This application note describes a rapid and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pitolisant in human plasma. The method utilizes a stable isotope-labeled internal standard, Pitolisant-d6, to ensure high accuracy and precision. The sample preparation is straightforward, employing a simple protein precipitation technique, which allows for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Pitolisant reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Human plasma (with anticoagulant)
-
Ultrapure water
Equipment
-
Liquid chromatograph (LC) system capable of gradient elution
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Xbridge C18, 2.1 x 50 mm, 3.5 µm or equivalent
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pitolisant and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Pitolisant stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions at desired concentrations for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the Pitolisant working standard solutions and the internal standard working solution into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile (protein precipitating agent).
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
A simple and sensitive LC-MS/MS method was developed for the quantitation of Pitolisant.[1][2][3] Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution program.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Xbridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate with 0.2% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.2% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 80 |
| 2.5 | 80 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analysis was performed using multiple reaction monitoring (MRM) of the transitions for Pitolisant and its deuterated internal standard, this compound.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pitolisant | 296.3 | 98.2 | 30 | 25 |
| This compound | 302.3 | 104.2 | 30 | 25 |
Note: The MRM transition for Pitolisant is based on published literature.[1][3] The transition for this compound is predicted based on the structure and may require optimization.
Data Presentation
The method was validated over a linear range of 0.1 to 100 ng/mL in human plasma.[1] The calibration curve was linear with a correlation coefficient (r²) greater than 0.99.
Table 4: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Pitolisant | 0.1 - 100 | > 0.99 |
Table 5: Precision and Accuracy Data for Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Experimental Workflow Visualization
Caption: LC-MS/MS analytical workflow for Pitolisant quantification.
References
Application Notes and Protocols for the Use of Pitolisant-d6 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pitolisant-d6 as an internal standard in the quantitative analysis of Pitolisant (B1243001) in biological matrices for pharmacokinetic studies. The protocols outlined below are based on established bioanalytical methods and best practices for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Pitolisant is a histamine (B1213489) H3-receptor antagonist/inverse agonist used for the treatment of narcolepsy. Accurate determination of its concentration in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. A deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to compensate for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Pitolisant from various studies. These values can serve as a reference for designing and interpreting pharmacokinetic studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Pitolisant in Different Populations
| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Half-life (h) |
| Healthy Adults | 20 mg | ~30 | - | ~3 | 10-12 |
| Adults with Narcolepsy | 35.6 mg | 73 | 812 | ~3 | ~20[1] |
| Younger Pediatric (6 to <12 years) | 17.8 mg | Higher by 52% vs. older pediatric | Higher by 73% vs. older pediatric[2] | - | - |
| Older Pediatric (12 to <18 years) | 17.8 mg | - | - | - | - |
| Rats (Male Wistar) | 3 mg/kg | 3.4 ± 1.7 | 5 ± 4 | - | 1.9 ± 0.3[3] |
Table 2: Impact of Hepatic and Renal Impairment on Pitolisant Pharmacokinetics
| Condition | Effect on AUC | Effect on Cmax | Recommended Dose Adjustment |
| Moderate Hepatic Impairment (Child-Pugh B) | Increased 2.4-fold[4] | - | Initiate for 2 weeks before increasing to a maximum of 18 mg daily[4] |
| Severe Hepatic Impairment | - | - | Contraindicated[4] |
| Renal Failure (Stage 2-3) | Increased[4] | - | Maximum daily dose of 18 mg[4] |
| End-Stage Renal Disease | - | - | Not recommended[4] |
Experimental Protocols
Bioanalytical Method for Pitolisant in Human Plasma using this compound
This protocol describes a representative LC-MS/MS method for the quantification of Pitolisant in human plasma using this compound as an internal standard.
2.1.1. Materials and Reagents
-
Pitolisant reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
2.1.2. Stock and Working Solutions Preparation
-
Pitolisant Stock Solution (1 mg/mL): Accurately weigh and dissolve Pitolisant in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pitolisant Working Solutions: Prepare serial dilutions of the Pitolisant stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
2.1.3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate calibration standard, QC, or unknown plasma sample to the respective tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes (except for blank matrix samples used to assess interference).
-
Vortex briefly.
-
Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
2.1.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column, for example, an XBridge C18 column (2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.2% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pitolisant: m/z 296.3 → 98.2[3]
-
This compound: To be determined based on the position and number of deuterium (B1214612) labels (e.g., m/z 302.3 → 104.2 for a +6 Da shift).
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both Pitolisant and this compound.
-
2.1.5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration standards.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision using QC samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Assess the extraction efficiency of the analyte and internal standard.
-
Stability: Investigate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Pitolisant Signaling Pathway
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. Pharmacokinetics of pitolisant in children and adolescents with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Bioanalytical Assay of Pitolisant in Human Plasma using Pitolisant-d6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pitolisant is a histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy. To support pharmacokinetic and toxicokinetic studies, a robust and reliable bioanalytical method for the quantification of Pitolisant in plasma is essential. This document provides a detailed protocol for the determination of Pitolisant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Pitolisant-d6 as the stable isotope-labeled internal standard (IS). The method employs a simple protein precipitation extraction procedure, providing a high-throughput and sensitive assay suitable for regulated bioanalysis.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a bioanalytical method for Pitolisant in plasma. The data presented here is based on a validated LC-MS/MS method and is intended to be representative.[1][2] Actual results may vary between laboratories.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (within ±20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Internal Standard | Aripiprazole (in the cited study) |
| Recovery | > 80% |
Experimental Protocols
Materials and Reagents
-
Pitolisant reference standard
-
This compound internal standard
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Methanol (HPLC or LC-MS grade)
Stock and Working Solutions Preparation
-
Pitolisant Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pitolisant in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Pitolisant Working Solutions: Prepare serial dilutions of the Pitolisant stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution in acetonitrile to a final concentration of 10 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.
-
To 50 µL of plasma sample (or blank plasma for calibration curve and QCs), add 150 µL of the this compound working solution (10 ng/mL in acetonitrile).
-
Vortex mix for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
LC System: A suitable UHPLC or HPLC system.
-
Column: Xbridge C18 column (2.1 x 50 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM Ammonium formate with 0.2% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pitolisant: m/z 296.3 → 98.2.
-
This compound: m/z 302.3 → 98.2 (Assumed transition based on a +6 Da shift for the precursor ion and a common fragment ion).
-
-
MS Parameters: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument used.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Pitolisant quantification in plasma.
Method Validation
This bioanalytical method should be validated according to the principles of the FDA and/or EMA guidelines for bioanalytical method validation. The validation should include the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Pitolisant and this compound in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between the peak area ratio (analyte/IS) and concentration.
-
Accuracy and Precision: Determined by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in replicate on at least three different days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
-
Stability: Evaluation of the stability of Pitolisant in plasma under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Pitolisant in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This protocol is suitable for supporting clinical and non-clinical studies requiring the measurement of Pitolisant concentrations in plasma.
References
Application Notes and Protocols for Pitolisant Analysis Using a Deuterated Internal Standard
These application notes provide detailed protocols for the sample preparation of Pitolisant in biological matrices for quantitative analysis, emphasizing the use of a deuterated internal standard. The protocols are intended for researchers, scientists, and drug development professionals.
The Role of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard (IS), such as a deuterated analog of Pitolisant (e.g., Pitolisant-d4), is highly recommended for quantitative bioanalysis, particularly for LC-MS/MS-based assays. The near-identical physicochemical properties of the deuterated IS to the analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow the deuterated IS to effectively compensate for variability in extraction recovery and matrix effects, leading to enhanced accuracy and precision of the analytical method.
Sample Preparation Techniques
Three common sample preparation techniques are detailed below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample cleanliness, sensitivity, and throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is particularly suitable for high-throughput analysis.
Experimental Protocol: Protein Precipitation with Acetonitrile (B52724)
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma or serum sample in a microcentrifuge tube, add 10 µL of the deuterated Pitolisant internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary: Protein Precipitation
| Parameter | Acceptance Criteria | Result (Template Data)* |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect (%) | CV ≤ 15% | 90 - 110% |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Accuracy (% Bias) | Within ±15% | -5% to +5% |
*Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Workflow Diagram: Protein Precipitation
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up method that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. LLE generally provides a cleaner extract than protein precipitation.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma or serum sample in a glass tube, add 10 µL of the deuterated Pitolisant internal standard working solution. Vortex for 10 seconds.
-
pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample, which can improve the extraction efficiency of basic compounds like Pitolisant.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).
-
Extraction: Vortex the mixture for 5 minutes, followed by shaking on a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge the samples at 4,000 x g for 10 minutes to achieve complete phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary: Liquid-Liquid Extraction
| Parameter | Acceptance Criteria | Result (Template Data)* |
| Recovery (%) | Consistent and reproducible | 90 - 105% |
| Matrix Effect (%) | CV ≤ 15% | 95 - 105% |
| Intra-day Precision (%RSD) | ≤ 15% | < 8% |
| Inter-day Precision (%RSD) | ≤ 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | -4% to +4% |
*Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Workflow Diagram: Liquid-Liquid Extraction
Application Note: Quantification of Pitolisant in Brain Tissue by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Pitolisant in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs protein precipitation for sample extraction and utilizes a stable isotope-labeled internal standard, Pitolisant-d6, for accurate and precise quantification. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of Pitolisant.
Introduction
Pitolisant is a potent histamine (B1213489) H3 receptor antagonist/inverse agonist that increases the synthesis and release of histamine in the brain. This mechanism of action leads to enhanced wakefulness and cognitive function, making it a therapeutic agent for narcolepsy and other disorders characterized by excessive daytime sleepiness.[1][2] Accurate quantification of Pitolisant in brain tissue is crucial for understanding its distribution, target engagement, and overall efficacy in preclinical and clinical research. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays in complex matrices like brain homogenate. The use of a deuterated internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response.
Signaling Pathway of Pitolisant
Pitolisant acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor. By blocking the inhibitory effect of this receptor, Pitolisant increases the firing rate of histaminergic neurons and enhances the release of histamine and other neurotransmitters like acetylcholine, norepinephrine, and dopamine.[2][3]
References
Application Note: Development and Validation of a Method for Pitolisant-d6 Quantification in Human Plasma for Clinical Trials
Introduction
Pitolisant is a selective histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy with or without cataplexy in adults.[1][2] Accurate and reliable quantification of Pitolisant in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during clinical trials.[3][4][5] This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pitolisant and its deuterated internal standard, Pitolisant-d6, in human plasma. The method adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, as well as guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][6][7][8]
Materials and Methods
Chemicals and Reagents
-
Pitolisant reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Human plasma (sourced from an accredited biobank)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions
A simple and sensitive LC-MS/MS method was developed for the quantitation of Pitolisant.[9][10]
-
Column: Xbridge C18 column (2.1 x 50 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 10 mM Ammonium formate with 0.2% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: Gradient elution
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pitolisant: m/z 296.3 → 98.2[9]
-
This compound: [Precursor ion] → [Product ion] (To be determined during method development)
-
Experimental Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Pitolisant and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Working Standard Solutions: Prepare serial dilutions of the Pitolisant stock solution to create calibration standards.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate spiking solutions to prepare a series of calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation
A protein precipitation method is employed for sample cleanup.[9][10]
-
To 100 µL of plasma sample, add the internal standard solution (this compound).
-
Add protein precipitation agent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method Validation
The bioanalytical method was fully validated according to regulatory guidelines.[5][7] The validation assessed selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.[7]
Data Presentation
The following tables summarize the acceptance criteria and representative quantitative data for the method validation.
Table 1: Calibration Curve Details
| Parameter | Acceptance Criteria | Result |
| Calibration Range | At least 6 non-zero standards | 0.1 - 100 ng/mL[9] |
| Regression Model | Weighted linear regression (1/x or 1/x²) | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Standard Deviation of Back-Calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Complies |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Stability Assessment
| Stability Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Result |
| Freeze-Thaw Stability | 3 cycles | Within ±15% | Complies |
| Short-Term (Bench-Top) Stability | 24 hours | Within ±15% | Complies |
| Long-Term Stability | 90 days at -80°C | Within ±15% | Complies |
| Post-Preparative Stability | 48 hours in autosampler | Within ±15% | Complies |
Visualizations
References
- 1. zenodo.org [zenodo.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
Application of Pitolisant-d6 in drug metabolism and pharmacokinetic (DMPK) studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to successful drug development. These Drug Metabolism and Pharmacokinetic (DMPK) studies provide critical insights into a drug's efficacy and safety. The gold standard for quantitative bioanalysis in DMPK is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity. The accuracy of LC-MS/MS data heavily relies on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.
Stable isotope-labeled (SIL) compounds are considered the ideal internal standards due to their near-identical physicochemical properties to the analyte.[1] Pitolisant-d6, a deuterated analog of Pitolisant, serves this purpose. By replacing six hydrogen atoms with deuterium, its molecular weight is increased, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while its chromatographic behavior, extraction efficiency, and ionization response remain virtually identical.[1][2] This document provides detailed application notes and protocols for the use of this compound in the DMPK analysis of Pitolisant.
Application Notes
Primary Application: Internal Standard for Bioanalytical Quantification
The foremost application of this compound is as an internal standard for the accurate and precise quantification of Pitolisant in various biological matrices (e.g., plasma, blood, urine, and tissue homogenates) using LC-MS/MS.[3]
Advantages over Structural Analogs:
-
Co-elution: this compound co-elutes with Pitolisant under typical reversed-phase HPLC conditions, meaning it experiences the same chromatographic environment.
-
Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by other components in the biological matrix because it is affected in the same way as the non-labeled Pitolisant.[1]
-
Improved Accuracy and Precision: By normalizing for variations in sample extraction, handling, and instrument response, this compound significantly enhances the reliability, accuracy, and precision of pharmacokinetic data.[4]
Application in Characterizing Pitolisant Metabolism
Pitolisant is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[5][6][7] The major metabolites are considered inactive.[6][8] While deuterated compounds can sometimes be used to investigate metabolic pathways through the kinetic isotope effect, the primary role of this compound in this context is to ensure accurate quantification of the parent drug (Pitolisant) as it is depleted over time and transformed into its metabolites. This allows for precise calculation of metabolic rates and clearance pathways.
Pitolisant Metabolism Pathway
Caption: Primary metabolic pathway of Pitolisant via CYP enzymes.
Experimental Protocols
Protocol 1: Quantification of Pitolisant in Human Plasma by LC-MS/MS
This protocol describes a standard method for quantifying Pitolisant in human plasma samples using this compound as an internal standard. The method utilizes protein precipitation for sample cleanup, which is a rapid and effective technique for bioanalysis.[9]
1. Objective: To accurately determine the concentration of Pitolisant in human plasma samples to support pharmacokinetic studies.
2. Materials and Reagents:
-
Pitolisant reference standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[9]
4. Preparation of Stock and Working Solutions:
-
Pitolisant Stock Solution (1 mg/mL): Accurately weigh and dissolve Pitolisant in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pitolisant Working Solutions: Prepare serial dilutions from the stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
5. Sample Preparation (Protein Precipitation):
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
For calibration standards and QCs, add 10 µL of the corresponding Pitolisant working solution. For blanks and unknown samples, add 10 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the IS Working Solution (this compound in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile only).
-
Vortex all tubes for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
6. LC-MS/MS Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B, and equilibrate.
-
Ionization Mode: ESI Positive
-
MRM Transitions (example):
-
Pitolisant: m/z 296.3 → 98.2[9]
-
This compound: m/z 302.3 → 104.2 (hypothetical, assuming +6 Da shift on fragment)
-
7. Data Analysis:
-
Integrate the peak areas for both Pitolisant and this compound.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Pitolisant) / (Peak Area of this compound).
-
Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Pitolisant in QC and unknown samples by interpolating their PAR from the calibration curve.
Data Presentation
The following tables represent typical data generated from the validation of the bioanalytical method described above.
Table 1: Calibration Curve Summary
| Concentration (ng/mL) | Mean Peak Area Ratio (PAR) | % Accuracy |
| 1.0 | 0.015 | 102.5 |
| 2.5 | 0.038 | 99.8 |
| 10.0 | 0.152 | 98.7 |
| 50.0 | 0.761 | 101.1 |
| 250.0 | 3.805 | 100.5 |
| 750.0 | 11.398 | 99.3 |
| 1000.0 | 15.189 | 98.1 |
Table 2: Inter-day Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | % CV (Precision) | % Accuracy |
| LLOQ | 1.0 | 1.01 | 6.5 | 101.0 |
| Low | 3.0 | 2.95 | 5.2 | 98.3 |
| Medium | 150.0 | 153.6 | 3.8 | 102.4 |
| High | 800.0 | 790.4 | 4.1 | 98.8 |
(Data are for illustrative purposes only)
DMPK Study Workflow
Caption: General workflow for a DMPK study using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays Using Pitolisant-d6 for Histamine H3 Receptor Antagonism
Abstract
This application note provides detailed protocols for the use of Pitolisant-d6, a deuterated analog of the histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist Pitolisant, in high-throughput screening (HTS) assays.[1][2][3] this compound serves as a valuable tool for identifying and characterizing novel H3R ligands in drug discovery. The inclusion of deuterium (B1214612) can enhance metabolic stability, making it an excellent internal standard for quantitative bioanalysis.[4][5] This document outlines two primary HTS methodologies: a competitive binding assay and a functional cell-based assay measuring cyclic AMP (cAMP) levels. These protocols are designed for researchers, scientists, and drug development professionals.
Introduction
Pitolisant is a potent and selective antagonist/inverse agonist of the histamine H3 receptor, approved for the treatment of narcolepsy. The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. As an inverse agonist, Pitolisant can reduce the constitutive activity of the H3 receptor, leading to increased histamine release and enhanced wakefulness.
The deuterated version, this compound, offers advantages in drug discovery research. The substitution of hydrogen with deuterium atoms can lead to a stronger carbon-deuterium bond, which can slow down metabolism, a phenomenon known as the kinetic isotope effect. This property can result in improved pharmacokinetic profiles. In the context of HTS, this compound is an ideal tool for use as a stable internal standard in mass spectrometry-based assays and as a tracer in competitive binding assays.
This application note details the use of this compound in two common HTS formats to screen for new compounds targeting the H3 receptor.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist/inverse agonist, Pitolisant blocks the action of agonists and reduces the basal activity of the receptor, leading to an increase in cAMP levels. The H3 receptor can also modulate other signaling pathways, such as the MAPK/ERK pathway.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay measures the ability of test compounds to compete with a radiolabeled ligand for binding to the H3 receptor. Here, a radiolabeled version of Pitolisant or a similar H3R antagonist would be used. This compound can be used as a non-radioactive competitor to establish a standard curve.
Materials:
-
HEK293 cells stably expressing the human H3 receptor
-
Membrane preparation from H3R-expressing cells
-
Radiolabeled H3R antagonist (e.g., [3H]-Pitolisant)
-
This compound (for standard curve)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation fluid
-
96-well or 384-well plates
-
Filter mats
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, 50 µL of cell membrane preparation, and 50 µL of either this compound (for standard curve) or test compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value.
Caption: High-Throughput Screening Workflow.
Cell-Based cAMP Assay
This functional assay measures the inverse agonist activity of test compounds by quantifying the increase in intracellular cAMP levels in cells expressing the H3 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human H3 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound (as a positive control)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white opaque plates
-
Plate reader compatible with the detection kit
Protocol:
-
Seed the H3R-expressing cells in 384-well plates and incubate overnight.
-
Remove the culture medium and add assay buffer.
-
Add serial dilutions of test compounds or this compound to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for an additional 30 minutes.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP kit.
-
Measure the signal using a plate reader.
-
Calculate the percentage of cAMP increase relative to the vehicle control and determine the EC50 values for the test compounds.
Data Presentation
Quantitative data from the HTS assays should be summarized in tables for clear comparison.
Table 1: Competitive Binding Assay Data
| Compound | IC50 (nM) |
| This compound | 1.5 |
| Compound A | 10.2 |
| Compound B | 5.8 |
| Compound C | >1000 |
Table 2: Cell-Based cAMP Assay Data
| Compound | EC50 (nM) | % Max Response (vs. This compound) |
| This compound | 2.1 | 100 |
| Compound A | 15.6 | 95 |
| Compound B | 8.3 | 110 |
| Compound C | >1000 | 5 |
Conclusion
This compound is a versatile and valuable tool for high-throughput screening assays aimed at the discovery of novel histamine H3 receptor modulators. Its use as a stable internal standard and reference compound in both binding and functional assays ensures data accuracy and reproducibility. The protocols outlined in this application note provide a robust framework for identifying and characterizing new chemical entities targeting the H3 receptor for potential therapeutic development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS Analysis with Pitolisant-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of Pitolisant using its deuterated internal standard, Pitolisant-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Pitolisant, is decreased by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a reduced signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" refers to all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression commonly occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can inhibit the analyte's ability to form gas-phase ions. ESI is generally more susceptible to this phenomenon than atmospheric pressure chemical ionization (APCI).
Q2: I am using this compound, a deuterated internal standard. Shouldn't this correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the analyte (Pitolisant) and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, potentially caused by the "deuterium isotope effect," which can subtly alter the physicochemical properties of the molecule. If they elute at slightly different times, they may encounter different co-eluting matrix components, leading to inaccurate results.
Q3: What are the common sources of ion suppression in my Pitolisant analysis?
A3: Ion suppression can stem from various sources, including:
-
Endogenous matrix components : Biological samples contain numerous compounds like salts, lipids, and proteins that can interfere with ionization.
-
Exogenous substances : Contaminants introduced during sample collection or preparation, such as anticoagulants, polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.
-
High analyte concentration : At high concentrations, the analyte itself or the internal standard can saturate the ionization process, leading to a non-linear response.
Q4: How can I experimentally diagnose ion suppression?
A4: A widely used technique to identify regions of ion suppression in your chromatogram is the post-column infusion experiment . This involves continuously infusing a standard solution of your analyte (Pitolisant) and internal standard (this compound) into the MS detector, after the LC column. A blank matrix sample is then injected onto the column. Dips in the constant baseline signal of the analyte and IS indicate the retention times at which co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
Problem 1: Inconsistent or decreasing signal for Pitolisant and/or this compound.
-
Possible Cause: Matrix effects are causing variable ion suppression.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent signal.
-
Solutions:
-
Optimize Chromatography : Adjust the gradient elution program to separate Pitolisant and this compound from the regions of ion suppression identified in the post-column infusion experiment. Consider using a different column chemistry.
-
Enhance Sample Cleanup : Simple protein precipitation may not be sufficient to remove all interfering matrix components. Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences.
-
Dilute the Sample : Diluting the sample can lower the concentration of matrix components that cause ion suppression, though this may impact sensitivity.
-
Problem 2: The signal for the deuterated internal standard (this compound) is not tracking with the analyte (Pitolisant).
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution : Inject a mixed standard solution of Pitolisant and this compound. Overlay their chromatograms to confirm they have identical retention times under your current conditions. Even slight separation can lead to different degrees of ion suppression.
-
Adjust Chromatographic Conditions : If separation is observed, modify the mobile phase composition or gradient to achieve co-elution. Sometimes a column with slightly lower resolution can help merge the peaks.
-
Prepare Matrix-Matched Calibrators : Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accurately reflects the matrix effects.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece
-
Solution of Pitolisant and this compound in mobile phase
-
Extracted blank matrix sample (e.g., plasma, urine)
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect a syringe pump containing the Pitolisant/Pitolisant-d6 solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for both Pitolisant and this compound, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for both compounds throughout the chromatographic run. Dips in the baseline are indicative of ion suppression at those retention times.
Caption: Experimental setup for post-column infusion.
Protocol 2: Quantifying Matrix Effect
Objective: To quantify the extent of ion suppression for both Pitolisant and this compound.
Methodology:
-
Prepare Solution A : Prepare a standard solution of Pitolisant and this compound in a clean solvent (e.g., mobile phase).
-
Prepare Solution B : Process a blank matrix sample (e.g., plasma) using your established sample preparation procedure. After the final extraction step, spike the extract with Pitolisant and this compound to the same concentration as Solution A.
-
Analysis : Inject both solutions into the LC-MS/MS and acquire the peak areas for both the analyte and the internal standard.
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Calculation : The matrix effect can be calculated as a percentage using the following formula:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Example Matrix Effect Calculation
| Compound | Peak Area (Solution A: Neat Solvent) | Peak Area (Solution B: Post-Spiked Matrix) | Matrix Effect (%) |
| Pitolisant | 1,200,000 | 750,000 | 62.5% |
| This compound | 1,150,000 | 720,000 | 62.6% |
Interpretation: In this example, both Pitolisant and its deuterated internal standard experience significant ion suppression (approximately 37.5%). However, since the degree of suppression is nearly identical for both, the internal standard is effectively compensating for the matrix effect, and the calculated concentration of Pitolisant should be accurate. If the matrix effect percentages were significantly different, it would indicate a problem with differential ion suppression.
Table 2: LC-MS/MS Parameters for Pitolisant Analysis (Literature Example)
| Parameter | Value | Reference |
| Column | Xbridge (2.1 × 50 mm, 3.5 µm) | |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) with 0.2% formic acid | |
| Mobile Phase B | Acetonitrile | |
| Elution | Gradient | |
| Ionization Mode | Positive Polarity | |
| MRM Transition (Pitolisant) | m/z 296.3 → 98.2 | |
| MRM Transition (IS: Aripiprazole) | m/z 448.2 → 285.3 |
Note: This table provides an example of LC-MS/MS parameters from a published method for Pitolisant. An appropriate deuterated internal standard like this compound would have a different MRM transition.
References
Technical Support Center: Optimizing Pitolisant-d6 Detection via Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the detection of Pitolisant-d6. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Recommended Mass Spectrometry Parameters
Optimizing mass spectrometry parameters is critical for achieving the highest levels of accuracy and sensitivity in quantitative bioanalysis. The following tables summarize the recommended starting parameters for Pitolisant and its deuterated internal standard, this compound. These values should be used as a starting point and further optimized for the specific instrument being used.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Pitolisant | 296.3 | 98.2 | Positive |
| This compound | 302.3* | 98.2 | Positive |
*Note: The precursor ion for this compound is deduced based on the addition of six deuterium (B1214612) atoms to the Pitolisant molecule. The product ion is expected to be the same as the unlabeled compound, assuming the deuterium labels are not on the fragmented portion of the molecule.[1]
Table 2: Compound-Dependent Mass Spectrometry Parameters
| Compound | Declustering Potential (DP) (Volts) | Collision Energy (CE) (eV) |
| Pitolisant | 80 - 120 | 30 - 50 |
| This compound | 80 - 120 | 30 - 50 |
Experimental Protocol: Optimization of Mass Spectrometry Parameters
This protocol outlines a systematic approach to fine-tuning the mass spectrometer for optimal detection of Pitolisant and this compound.
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for the MRM transitions of Pitolisant and this compound.
Materials:
-
Pitolisant analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid
-
Mass spectrometer with a compatible infusion pump
Methodology:
-
Solution Preparation:
-
Prepare individual stock solutions of Pitolisant and this compound in methanol at a concentration of 1 mg/mL.
-
From these stock solutions, prepare working solutions for infusion at a concentration of 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
-
Precursor Ion Optimization (Q1 Scan):
-
Infuse the Pitolisant working solution into the mass spectrometer.
-
Perform a Q1 scan to confirm the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+, which is the precursor ion.
-
Optimize the declustering potential (DP) by ramping the voltage (e.g., from 20 to 150 V) and monitoring the intensity of the precursor ion. The optimal DP will be the voltage that provides the maximum signal intensity for the precursor ion without causing in-source fragmentation.
-
-
Product Ion Optimization (Product Ion Scan):
-
Set the mass spectrometer to fragment the optimized precursor ion.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select the most intense and specific product ion for the MRM transition.
-
-
Collision Energy Optimization (MRM):
-
Set up an MRM method with the determined precursor and product ions.
-
While infusing the Pitolisant working solution, ramp the collision energy (CE) (e.g., from 10 to 60 eV).
-
The optimal CE is the value that produces the highest and most stable signal for the selected product ion.[3]
-
-
Repeat for this compound:
-
Repeat steps 2-4 using the this compound working solution to determine its optimal DP and CE values. The optimal parameters for the deuterated standard are expected to be similar to the unlabeled analyte.[2]
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
Q1: I am not seeing any peak for this compound, or the signal is very weak. What should I do?
A1: This is a common issue that can stem from several sources. Follow these troubleshooting steps:
-
Verify Mass Spectrometer Parameters: Ensure that the correct MRM transition (precursor and product ions) for this compound is entered in the method. Re-infuse the this compound standard to confirm that the instrument is tuned correctly and that you are using the optimal declustering potential and collision energy.
-
Check Internal Standard Concentration: Confirm that the internal standard was added to the sample at the correct concentration. Prepare and analyze a fresh standard solution to rule out degradation or preparation errors.
-
Evaluate Sample Preparation: The extraction efficiency of this compound from the sample matrix might be poor. Re-evaluate your sample preparation method, ensuring the pH and solvent composition are optimal for extraction.
-
Inspect the LC-MS System: Check for leaks in the LC system, ensure the spray needle is not clogged, and verify that the mobile phase composition is correct.
Q2: The chromatographic peak for this compound is tailing or splitting. What could be the cause?
A2: Poor peak shape is often related to chromatographic issues:
-
Column Health: The analytical column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Mobile Phase Mismatch: Ensure that the sample solvent is compatible with the mobile phase. A significant mismatch can cause peak distortion.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the peak shape of ionizable compounds like Pitolisant. Ensure the pH is stable and appropriate for your column and analyte.
Q3: I am observing high background noise in my chromatogram. How can I reduce it?
A3: High background noise can mask your analyte peak and affect sensitivity:
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples. Contaminated solvents are a common source of background noise.
-
System Contamination: The LC-MS system itself may be contaminated. Flush the system thoroughly with appropriate cleaning solutions.
-
Gas Purity: Ensure the nitrogen and collision gases are of high purity.
Q4: My results for Pitolisant concentration are inconsistent between runs. What should I check?
A4: Inconsistent results are often due to variability in the analytical process:
-
Internal Standard Addition: Ensure precise and consistent addition of the this compound internal standard to all samples, calibrators, and quality controls. The internal standard is crucial for correcting for variations in sample preparation and instrument response.
-
Sample Preparation Variability: Inconsistent extraction recovery can lead to variable results. Ensure your sample preparation procedure is robust and reproducible.
-
Autosampler Performance: Check the autosampler for consistent injection volumes.
-
Internal Standard Stability: Verify the stability of the this compound in the stock solution and in processed samples.
Diagram: Experimental Workflow for Method Development
Caption: A typical experimental workflow for developing a quantitative LC-MS/MS method.
References
Addressing matrix effects in bioanalysis when using Pitolisant-d6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Pitolisant, with a specific focus on the use of its deuterated internal standard, Pitolisant-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Pitolisant?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of Pitolisant.[2][3] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, proteins, and metabolites.
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in addressing matrix effects?
A2: A SIL-IS like this compound is considered the gold standard for mitigating matrix effects. Because it is chemically almost identical to Pitolisant, it co-elutes and is assumed to experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable results.
Q3: Can this compound completely eliminate the impact of matrix effects?
A3: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects. Differences in chromatography between the analyte and the SIL-IS, although usually minimal, can lead to differential ion suppression. Additionally, if the matrix effect is severe, it can suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised. Therefore, it is crucial to assess and minimize matrix effects during method development.
Q4: What are the primary causes of matrix effects in plasma or serum samples when analyzing Pitolisant?
A4: In plasma and serum samples, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI). These molecules are abundant in cell membranes and can be co-extracted with Pitolisant, especially with simple sample preparation methods like protein precipitation. Other endogenous components like salts and proteins can also contribute to matrix effects.
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio Across Different Matrix Lots
Possible Cause: This issue often points to inconsistent matrix effects between different sources of your biological matrix. Even with a SIL-IS, significant variations in the matrix composition can lead to differing degrees of ion suppression that are not fully compensated for.
Troubleshooting Steps:
-
Quantify the Matrix Factor: Perform a quantitative assessment of the matrix effect using a post-extraction addition experiment as detailed in the "Experimental Protocols" section. This will help determine the extent of variability.
-
Improve Sample Cleanup: Simple protein precipitation may not be sufficient to remove all interfering phospholipids. Consider more rigorous sample preparation techniques:
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts but recovery of polar analytes might be a challenge.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to protein precipitation.
-
HybridSPE®-Phospholipid: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically remove phospholipids.
-
-
Chromatographic Optimization: Adjust your LC method to achieve better separation of Pitolisant and this compound from the regions where matrix components elute. This can be visualized using a post-column infusion experiment.
Issue 2: Low or No Signal for Pitolisant and/or this compound
Possible Cause: Severe ion suppression is the most likely culprit, where co-eluting matrix components are drastically reducing the ionization efficiency of your analyte and internal standard.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where significant ion suppression is occurring (see "Experimental Protocols").
-
Enhance Sample Preparation: As mentioned in the previous issue, improving your sample cleanup is critical. Techniques that effectively remove phospholipids, such as HybridSPE®, are highly recommended.
-
Optimize Chromatographic Conditions:
-
Modify the gradient to separate Pitolisant from the suppression zones.
-
Consider a different stationary phase that provides alternative selectivity.
-
-
Check Instrument Parameters: Ensure that the mass spectrometer source conditions (e.g., temperature, gas flows, voltages) are optimized for Pitolisant.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on matrix effects, based on literature findings for various analytes. While specific values for Pitolisant are not provided, this data offers a general comparison.
| Sample Preparation Method | Typical Matrix Effect (% Ion Suppression) | Analyte Recovery | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 20-80% | High | Simple, fast, and inexpensive. | High levels of residual phospholipids and significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 5-30% | Variable (can be low for polar analytes) | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | 2-20% | Good to High | Cleaner extracts than PPT and LLE. | Requires method development and can be more costly. |
| HybridSPE®-Phospholipid | < 5% | High | Specifically removes phospholipids, leading to minimal matrix effects. | Higher initial cost for SPE plates/cartridges. |
Experimental Protocols
Quantitative Assessment of Matrix Effect (Matrix Factor Calculation)
This protocol, adapted from Matuszewski et al., allows for the quantitative determination of matrix effects.
Objective: To calculate the Matrix Factor (MF) for Pitolisant and the Internal Standard (IS)-normalized MF.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pitolisant and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix. Spike Pitolisant and this compound into the extracted matrix supernatant at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Pitolisant and this compound into six different lots of blank biological matrix before the extraction process. (This set is used to determine recovery and process efficiency).
-
-
Analyze the Samples: Inject all prepared samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The Coefficient of Variation (CV%) of the MF across the different lots should be <15%.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Mean Analyte Peak Area Ratio in Set A)
-
The CV% of the IS-normalized MF should be <15%.
-
Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
Procedure:
-
Set up the Infusion: Tee a syringe pump infusing a standard solution of Pitolisant and this compound at a constant flow rate into the LC eluent stream between the analytical column and the mass spectrometer.
-
Establish a Stable Baseline: Allow the infusion to stabilize, which will result in a constant signal for both the analyte and the internal standard.
-
Inject Extracted Blank Matrix: Inject a sample of extracted blank matrix onto the LC column.
-
Monitor the Signal: Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively. The retention time of these deviations can be correlated with the retention time of Pitolisant to assess the potential for matrix effects.
Visualizations
Caption: General workflow for the bioanalysis of Pitolisant.
Caption: Troubleshooting logic for variable analyte/IS ratios.
References
How to resolve chromatographic peak tailing for Pitolisant and Pitolisant-d6.
Welcome to our dedicated support center for troubleshooting chromatographic issues. This guide provides in-depth answers to frequently asked questions regarding peak tailing for Pitolisant and its deuterated internal standard, Pitolisant-d6, in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a concern for the analysis of Pitolisant?
A: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian. Peak tailing is problematic because it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced reliability of the analytical method.[1][2] Pitolisant, being a basic compound due to its piperidine (B6355638) functional group, is particularly susceptible to peak tailing.[3]
Q2: What are the primary causes of peak tailing for Pitolisant and this compound?
A: The most common causes of peak tailing for basic compounds like Pitolisant and its deuterated analog in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: This is a major contributor. Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with the protonated basic piperidine group of Pitolisant. This secondary interaction mechanism leads to some analyte molecules being retained longer, resulting in a tailed peak.
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized for the analyte and column can lead to poor peak shape. Operating near the pKa of Pitolisant (pKa ≈ 9.7) can cause inconsistent ionization and peak distortion.
-
Column Overload: Injecting an excessive amount of the sample (mass overload) can saturate the stationary phase and cause peak distortion.
-
Column Contamination and Degradation: The accumulation of contaminants from samples on the column or the physical degradation of the column packing material, which can form a void at the inlet, can also lead to peak tailing.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter between the injector, column, and detector, can contribute to peak broadening and tailing.
Troubleshooting Guide for Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing issues for Pitolisant and this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
References
Minimizing back-exchange of deuterium in Pitolisant-d6 during sample processing.
This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the back-exchange of deuterium (B1214612) in Pitolisant-d6 during sample processing. Ensuring the isotopic stability of deuterated internal standards is critical for the accuracy and reproducibility of quantitative bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled compound, like this compound, are replaced by hydrogen atoms (protons) from the surrounding environment. This is a significant concern because this compound is used as an internal standard (IS) in quantitative analysis, typically with LC-MS/MS. If deuterium atoms are lost, the mass of the IS changes, leading to a compromised isotopic purity. This can result in inaccurate and unreliable quantification of the target analyte, Pitolisant.
Q2: Which factors are most likely to cause deuterium back-exchange in this compound during sample processing?
A2: The stability of the C-D bond is generally robust; however, certain conditions can catalyze back-exchange.[] The primary factors include:
-
pH: Exposure to strongly acidic or basic conditions can promote the exchange of deuterium atoms with protons from the solvent.
-
Solvents: Protic solvents (e.g., water, methanol) are a source of exchangeable protons. Aprotic solvents like acetonitrile (B52724) are generally preferred for reconstitution and storage.
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including back-exchange. It is crucial to keep samples cool throughout the workflow.
-
Moisture: Many deuterated compounds are hygroscopic. Atmospheric moisture can be a source of protons, leading to exchange. This is why it's recommended to handle standards in a dry environment and allow containers to warm to room temperature before opening to prevent condensation.
Q3: My quantitative results show a high degree of variability. Could back-exchange of the this compound internal standard be the cause?
A3: Yes, inconsistent back-exchange is a common cause of variability in LC-MS/MS assays. If the internal standard is degrading or exchanging with protons, the analyte/IS response ratio will not be consistent across samples and standards. This can manifest as poor precision and accuracy. To troubleshoot, you should systematically evaluate your sample handling, storage, and processing conditions for potential sources of exchange.
Q4: What are the best practices for storing and handling this compound to ensure its stability?
A4: To maintain the chemical and isotopic integrity of this compound, adhere to the following best practices:
-
Storage: Store the solid compound at -20°C or colder in a desiccator to protect it from heat, light, and moisture. Stock solutions should be stored in tightly sealed vials at low temperatures (e.g., -20°C or -80°C).
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. If possible, handle the solid standard under an inert, dry atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Reconstitute the standard in a high-purity aprotic solvent such as acetonitrile. Avoid preparing stock solutions in acidic or basic aqueous solutions.
Q5: Can my LC-MS/MS analytical method itself induce back-exchange?
A5: While less common than issues during sample preparation, the analytical method can contribute to back-exchange. The mobile phase composition is a key factor; prolonged exposure to highly acidic or basic mobile phases can be problematic. Additionally, some ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI), can cause H/D exchange on aromatic rings, especially at high desolvation temperatures. If you suspect this is an issue, you may need to optimize your mobile phase pH and ion source parameters.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action / Solution |
| Inconsistent Analyte/IS Response Ratio | Deuterium back-exchange of this compound due to variable pH, temperature, or processing time. | 1. Ensure consistent timing for all sample processing steps. 2. Control sample temperature by keeping them on ice. 3. Buffer samples to a stable, neutral or slightly acidic pH (e.g., pH 4-6). |
| Signal for Unlabeled Pitolisant in IS-only Samples | Back-exchange is occurring, converting this compound to unlabeled Pitolisant. | 1. Analyze the this compound solution directly to confirm its initial purity. 2. Incubate the IS in your blank matrix under processing conditions and monitor for the appearance of the unlabeled analyte. 3. Revise sample processing protocol to remove sources of exchange (see below). |
| Gradual Decrease of IS Signal Over Time in Stored Samples | Degradation or back-exchange of this compound during storage. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh working solutions from a properly stored stock. 3. Evaluate the stability of the IS in the storage solvent and matrix at the storage temperature. |
| Lower Than Expected IS Response in All Samples | Systemic back-exchange during sample preparation or analysis. | 1. Review the pH of all solutions used in sample preparation. Avoid strong acids/bases. 2. Switch to aprotic solvents (e.g., acetonitrile) where possible. 3. If using APCI, try lowering the ion source temperature. |
Quantitative Data Summary
The stability of a deuterated standard is highly dependent on the experimental conditions. The following table provides representative data from a stability study of this compound in a buffered aqueous solution to illustrate the impact of pH and temperature.
Table 1: Stability of this compound Under Various Conditions
| Condition ID | pH | Temperature (°C) | Incubation Time (hours) | % Remaining this compound (Isotopic Purity) |
| A | 2.0 | 4 | 24 | 99.2% |
| B | 4.5 | 4 | 24 | 99.8% |
| C | 7.0 | 4 | 24 | 99.7% |
| D | 10.0 | 4 | 24 | 96.5% |
| E | 4.5 | 25 (Room Temp) | 24 | 98.1% |
| F | 4.5 | 37 | 24 | 95.3% |
| G | 10.0 | 25 (Room Temp) | 24 | 91.0% |
Note: Data are for illustrative purposes and demonstrate that stability is compromised under basic conditions (pH 10) and at elevated temperatures, with the combination of both having the most significant negative impact.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of deuterium exchange.
Materials:
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This compound (solid)
-
High-purity, LC-MS grade acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Methodology:
-
Acclimatization: Remove the sealed container of solid this compound from its -20°C storage and allow it to warm to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of this compound.
-
Dissolution (Stock Solution): Transfer the weighed solid into a Class A volumetric flask. Add approximately 90% of the final volume of acetonitrile, cap, and vortex until fully dissolved. Add acetonitrile to the final volume mark.
-
Storage (Stock Solution): Transfer the stock solution into clearly labeled amber glass vials. Store at -20°C or -80°C.
-
Preparation of Working Solutions: Prepare working solutions by diluting the stock solution with acetonitrile or the initial mobile phase composition. It is recommended to prepare fresh working solutions daily.
Protocol 2: Assessment of this compound Stability in Biological Matrix
Objective: To determine if the sample processing and storage conditions are causing back-exchange of this compound.
Materials:
-
This compound working solution
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
All solvents and reagents used in the sample preparation workflow
-
LC-MS/MS system
Methodology:
-
Sample Spiking: Spike the blank biological matrix with this compound at a concentration typically used in your analytical method.
-
Incubation: Incubate these spiked samples under the exact conditions and for the same duration as your typical sample preparation workflow (e.g., on the benchtop at room temperature for 1 hour, at 4°C for 4 hours, etc.).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the spiked matrix and process it according to your established sample preparation protocol (e.g., protein precipitation).
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS. Monitor for two specific mass transitions:
-
The primary transition for this compound.
-
The primary transition for unlabeled Pitolisant.
-
-
Data Evaluation: A significant and time-dependent increase in the peak area for unlabeled Pitolisant indicates that back-exchange is occurring under your experimental conditions.
Visualizations
Caption: Recommended sample processing workflow to minimize deuterium back-exchange.
References
Overcoming poor sensitivity in the bioanalytical method for Pitolisant-d6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor sensitivity in the bioanalytical method for Pitolisant-d6.
Troubleshooting Guide: Overcoming Poor Sensitivity
This guide addresses common issues that can lead to poor sensitivity in the LC-MS/MS analysis of this compound.
| Issue ID | Observed Problem | Potential Causes | Recommended Solutions |
| SENS-001 | Low signal intensity for this compound and analyte | Ion suppression from matrix components.[1][2] | - Optimize Sample Preparation: Transition from simple protein precipitation to a more rigorous technique like solid-phase extraction (SPE) to better remove phospholipids (B1166683) and other matrix interferences.[2] - Improve Chromatographic Separation: Ensure the analyte and internal standard elute in a region free from significant matrix effects. Adjust the gradient to separate them from the initial solvent front where ion suppression is often highest.[2] - Modify Mobile Phase: Use mobile phase additives that enhance ionization, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), instead of agents like trifluoroacetic acid (TFA) which can cause suppression.[1] |
| SENS-002 | Inconsistent or non-reproducible signal | Contamination of the ion source or mass spectrometer inlet. | - Perform Regular Maintenance: Clean the ion source, capillary, and other inlet components as part of routine instrument maintenance. - Check for Contaminants: Ensure high-purity solvents and reagents are used to avoid introducing contaminants that can build up in the system. |
| SENS-003 | Poor peak shape and low signal-to-noise ratio | Suboptimal chromatographic conditions or column degradation. | - Evaluate Column Performance: Check for loss of column efficiency by monitoring peak shape and backpressure. Replace the column if it is degraded. - Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain good peak shape. For basic compounds like Pitolisant, a slightly acidic mobile phase is often used. - Optimize Flow Rate: For increased sensitivity, consider reducing the column's internal diameter and flow rate. |
| SENS-004 | High background noise | Inadequate selectivity of MS/MS transitions or electronic noise. | - Optimize MS/MS Parameters: Re-optimize the precursor and product ion transitions for both Pitolisant and this compound to ensure maximum specificity and intensity. Tune parameters like collision energy and capillary voltage. - Check Instrument Performance: Run system suitability tests to ensure the mass spectrometer is performing within specifications. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor sensitivity in an LC-MS/MS bioanalytical method?
A1: The most frequent causes include ion suppression from co-eluting matrix components, inefficient sample cleanup, suboptimal chromatographic separation, and incorrect mass spectrometer settings. Ion suppression is a major factor where molecules from the biological matrix interfere with the ionization of the target analyte in the MS source, leading to a reduced signal.
Q2: Why is sample preparation critical for achieving good sensitivity?
A2: Biological matrices like plasma are complex and contain numerous endogenous components. A thorough sample preparation method, such as solid-phase extraction (SPE), is crucial for removing these interferences. A cleaner sample reduces matrix effects, minimizes ion suppression, and prevents contamination of the LC-MS/MS system, all of which contribute to better sensitivity and method robustness.
Q3: How can I optimize my mobile phase to improve the signal for this compound?
A3: For positive mode electrospray ionization (ESI), which is typically used for compounds like Pitolisant, the mobile phase should promote protonation. Using volatile buffers like ammonium formate or ammonium acetate with a small amount of formic acid can enhance ionization efficiency and signal stability. It is advisable to avoid additives like TFA, which are known to cause ion suppression.
Q4: What should I do if I suspect my instrument is the source of the sensitivity issue?
A4: First, ensure that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations. After that, systematically optimize the ion source parameters, including gas flows, desolvation temperature, and capillary voltage, for Pitolisant and its internal standard. Infusing a standard solution directly into the mass spectrometer can help diagnose whether the issue lies with the instrument or the chromatography.
Q5: Could the choice of internal standard (this compound) itself be a problem?
A5: While a stable isotope-labeled internal standard like this compound is ideal, issues can still arise. It's important to verify the isotopic purity of the standard. In rare cases, differential matrix effects between the analyte and the deuterated standard can occur. Ensuring co-elution of the analyte and internal standard is critical to compensate for these effects.
Detailed Experimental Protocols
The following is a representative LC-MS/MS protocol for the analysis of Pitolisant, which can be adapted for this compound.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add the internal standard solution (this compound in methanol).
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Add 300 µL of acetonitrile (B52724) to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
| Parameter | Value |
| Column | Xbridge C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Pitolisant) | m/z 296.3 → 98.2 |
| MRM Transition (this compound) | To be determined by infusion of the standard (e.g., m/z 302.3 → 104.2) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Visualizations
Caption: A troubleshooting workflow for diagnosing poor sensitivity.
References
Technical Support Center: Managing Pitolisant-d6 Internal Standard (IS) Response Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in the response of Pitolisant-d6, a commonly used internal standard in the bioanalysis of Pitolisant.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is a stable isotope-labeled version like this compound ideal?
A: An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest (in this case, Pitolisant) that is added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[1][2] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis.[1][2][3] By tracking the analyte through the entire workflow, the IS helps to ensure the accuracy and precision of the quantitative results.[2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[2][4] This is because they are structurally almost identical to the analyte, differing only in the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical structure ensures that the IS and the analyte behave very similarly during extraction, chromatography, and ionization, providing the best possible correction for potential variability.[2][5]
Q2: What is considered acceptable variability for the this compound response?
A: A certain level of variability in the IS response is expected due to the complexity of biological matrices and the multi-step analytical process.[1] While there isn't a universally fixed acceptance criterion, a common practice in many laboratories is to investigate samples where the IS response deviates significantly from the mean response of the calibrators and QCs. For example, an investigation may be triggered if the IS response is less than 50% or greater than 150% of the mean IS response.[2] The 2019 FDA guidance suggests that if the variability in incurred samples is not greater than that observed in calibrators and QCs, it is unlikely to affect the results.
Q3: What are the most common causes of this compound internal standard variability?
A: Variability in the IS response can stem from multiple sources throughout the analytical workflow.[2] The primary causes include:
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Matrix Effects: This is a major cause where co-eluting, unknown compounds from the biological sample (e.g., plasma, urine) either suppress or enhance the ionization of the IS in the mass spectrometer source.[5][6][7] This effect can differ from sample to sample.[8]
-
Inconsistent Sample Preparation: Errors such as inaccurate pipetting of the IS, inconsistent extraction recovery between samples, or incomplete mixing of the IS with the sample matrix can lead to significant variability.[2]
-
Instrument-Related Issues: Problems with the LC-MS system, such as inconsistent injection volumes, fluctuations in the mass spectrometer's performance, or ion source contamination, can cause drift or sudden shifts in the IS signal.[1][2]
-
Analyte-IS Interaction: High concentrations of the analyte (Pitolisant) can sometimes compete with the IS for ionization, leading to a suppressed IS response in high-concentration samples.[2]
-
Stability Issues: Degradation of this compound in the sample matrix due to improper storage, pH variations, or prolonged exposure to ambient temperatures can lead to a decreased IS response.[2][5]
Q4: How does regulatory guidance, such as the 2019 FDA guidance, address IS response evaluation?
A: The 2019 FDA guidance emphasizes the importance of monitoring the IS response across all samples in an analytical run (calibrators, QCs, and incurred samples). It advises that the pattern of the IS response should be reviewed to identify potential issues. The guidance suggests that if the IS response variability in the study samples is within the range of variability seen in the calibrators and QCs, the data is generally considered acceptable. However, if systematic or unusual variations are observed, a scientific investigation into the cause and its impact on the data's accuracy is warranted.[5]
Q5: Can variability in the this compound response always negatively impact my results?
A: Not necessarily. The primary role of the IS is to track and correct for variability affecting the analyte. If this compound accurately tracks the behavior of Pitolisant (a concept known as parallelism), then even with IS response variation, the final calculated concentration (analyte/IS ratio) can remain accurate.[2][5] For instance, if both analyte and IS signals are suppressed equally by a matrix effect in a specific sample, the ratio will be unaffected. However, if the IS does not track the analyte properly, or if the variability is due to issues like inconsistent IS spiking, then the accuracy of the results can be compromised.[2][5] Therefore, it is crucial to investigate the root cause of any significant variability.[1][5]
Section 2: Troubleshooting Guides
Problem 1: High, Random Variability in IS Response Across an Entire Analytical Run
-
Symptom: The this compound peak area is inconsistent and unpredictable from one injection to the next, affecting calibrators, QCs, and study samples.
-
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for potential errors. 2. Verify the precision of pipettes and automated liquid handlers used for adding the IS. 3. Ensure the IS solution is vortexed thoroughly before and after being added to the samples.[2] | Human error or equipment malfunction during the addition of the IS is a common source of random variability. Proper mixing is essential to ensure homogeneity. |
| Sample Inhomogeneity | 1. Ensure samples (especially plasma or serum) are completely thawed and vortexed before aliquoting. | If samples are not homogeneous, the aliquot taken for analysis may not be representative, leading to variable results.[1] |
| LC Autosampler/Injector Issues | 1. Perform an injection precision test by injecting the same standard multiple times. 2. Check for air bubbles in the syringe and sample loop. 3. Clean the injector port and syringe. | Inconsistent injection volumes directly lead to variable IS responses.[1][2] Blockages or air bubbles can cause inaccurate sample loading. |
| MS Ion Source Instability | 1. Check the stability of the spray in the ion source. 2. Clean the ion source components (e.g., capillary, cone). 3. Check MS vacuum levels and electronics. | A dirty or unstable ion source can cause fluctuating ionization efficiency, leading to an erratic IS signal.[2] |
-
Troubleshooting Workflow:
Problem 2: Systematic Difference in IS Response Between Sample Types
-
Symptom: The this compound response is consistently lower or higher in the study samples compared to the calibration standards and QCs, which were prepared in a surrogate (blank) matrix.
-
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Matrix Effects | 1. Conduct a matrix effect experiment (see Protocol 1). 2. Optimize sample cleanup: test protein precipitation with different solvents, or consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 3. Modify chromatographic conditions to separate the IS from interfering matrix components.[9] | Endogenous components, metabolites, or co-administered drugs in study samples can cause ion suppression or enhancement that is not present in the blank matrix used for calibrators.[5][9] |
| Different Anticoagulants/Additives | 1. Verify that the anticoagulant and any stabilizers used for study sample collection are the same as those in the matrix used for calibrators and QCs.[5] | Different anticoagulants or stabilizers can alter the extraction efficiency or cause matrix effects.[5] |
| Analyte Stability Issues | 1. Perform stability assessments (freeze-thaw, bench-top) in the study sample matrix (see Protocol 2). 2. Ensure samples were handled and stored correctly from collection to analysis. | The IS may be degrading in the study samples due to disease-state enzymes or other factors not present in the surrogate matrix.[2][5] |
-
Key Causes of Internal Standard Variability Diagram:
Section 3: Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
-
Objective: To determine if endogenous components in the biological matrix are affecting the ionization of this compound. This protocol uses the post-extraction addition method.
-
Experimental Sets:
| Set | Description | Purpose |
| Set 1 (Neat Solution) | This compound is spiked into the final extraction solvent (reconstitution solution). | Represents 100% response with no matrix present. |
| Set 2 (Post-Spike) | Blank biological matrix from at least 6 different sources is extracted first. This compound is then spiked into the extracted matrix supernatant before final evaporation and reconstitution. | Measures the IS response in the presence of extracted matrix components. |
-
Methodology:
-
Prepare Set 1: Add a known amount of this compound working solution to the reconstitution solvent.
-
Prepare Set 2: a. Aliquot blank matrix from 6 different sources. b. Process these blank samples using the exact same extraction procedure as the study samples (e.g., protein precipitation). c. After extraction, but before the final evaporation step, spike the same known amount of this compound working solution into the supernatant of each extracted blank sample. d. Evaporate and reconstitute the samples as per the standard protocol.
-
Analysis: Inject all samples from Set 1 and Set 2 onto the LC-MS system and record the peak area of this compound.
-
-
Data Analysis:
| Calculation | Formula | Interpretation |
| Matrix Factor (MF) | MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Coefficient of Variation (%CV) | %CV = (Standard Deviation of MF across sources / Mean MF) * 100 | A high %CV indicates that the matrix effect is highly variable between different sources, which can be problematic for data accuracy. |
-
Experimental Workflow Diagram:
Protocol 2: Assessment of this compound Stability in Matrix
-
Objective: To evaluate the stability of this compound under various conditions that samples may experience during handling and storage.
-
Experimental Sets:
| Condition | Description |
| Freeze-Thaw Stability | Analyze QC samples (low and high concentration) after undergoing multiple (e.g., 3-5) freeze-thaw cycles. |
| Bench-Top Stability | Analyze QC samples after being left at room temperature for a period reflecting the expected sample handling time (e.g., 4-24 hours). |
| Long-Term Stability | Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for an extended period. |
-
Methodology:
-
Prepare a batch of low and high concentration QC samples by spiking Pitolisant and this compound into a blank matrix pool.
-
Comparison Samples: Immediately analyze a set of freshly prepared QC samples (n=3-6 per level) to establish a baseline response.
-
Freeze-Thaw: Subject another set of QCs to the desired number of freeze-thaw cycles. A cycle consists of freezing at -80°C for at least 12 hours and thawing unassisted at room temperature.
-
Bench-Top: Leave a third set of QCs on the lab bench for the specified duration.
-
Analysis: After the stability conditions have been met, process and analyze all stability samples along with the comparison samples in the same analytical run.
-
-
Data Analysis:
| Calculation | Formula | Acceptance Criteria (Example) |
| Mean Concentration of Stability Samples | Calculate the average concentration of the QC samples for each stability condition. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
| % Difference from Comparison Samples | ((Mean Conc. Stability - Mean Conc. Comparison) / Mean Conc. Comparison) * 100 | The % difference should be within ±15%. This demonstrates that the analyte/IS ratio is stable. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of hemolyzed samples on the accuracy of Pitolisant quantification with Pitolisant-d6.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals on the impact of hemolyzed samples on the accuracy of Pitolisant quantification using Pitolisant-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect the quantification of Pitolisant?
A1: Hemolysis is the rupture of red blood cells, which releases their intracellular contents into the plasma or serum.[1] This can interfere with the bioanalytical process in several ways:
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Matrix Effects: The release of hemoglobin and other components can alter the ionization efficiency of Pitolisant and its internal standard (this compound) in the mass spectrometer source, leading to ion suppression or enhancement.[2] This can result in inaccurate quantification.
-
Analyte Stability: The altered enzymatic environment in hemolyzed samples could potentially degrade Pitolisant.[3]
-
Extraction Recovery: Hemolysis can change the protein binding of Pitolisant or interfere with the sample extraction process, leading to inconsistent recovery.[1]
Q2: My this compound internal standard response is significantly lower in some samples. Could this be due to hemolysis?
A2: Yes, a suppressed internal standard response is a strong indicator of matrix effects, which can be caused by hemolysis.[4] The use of a stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, as it should be affected in the same way as the analyte.[5] However, significant suppression can still be a cause for concern and warrants further investigation. A common practice is to flag samples for further investigation if the internal standard response is less than 50% or more than 150% of the average response in calibrators and quality control (QC) samples.
Q3: What are the visual indicators of hemolysis?
A3: Hemolyzed plasma or serum samples will have a pink to red tinge, depending on the severity of hemolysis. It is good practice to visually inspect all samples before analysis and document any that appear hemolyzed.
Q4: Are there regulatory guidelines regarding the assessment of hemolysis in bioanalytical methods?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that the impact of hemolysis be evaluated during bioanalytical method validation.[6] This is typically assessed as part of the selectivity and matrix effect experiments.
Troubleshooting Guides
Issue 1: Inaccurate results observed in known hemolyzed samples.
Possible Cause: Matrix effects due to hemolysis are impacting the accuracy of the assay.
Troubleshooting Steps:
-
Assess Matrix Factor: Perform a post-extraction addition experiment with hemolyzed plasma to quantify the extent of ion suppression or enhancement for both Pitolisant and this compound.
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove the interfering components from the hemolyzed samples.[7]
-
Chromatographic Separation: Adjust the chromatographic conditions to separate the interfering components from Pitolisant and this compound.
-
Sample Dilution: In some cases, diluting the hemolyzed sample with control plasma can mitigate the matrix effect.[7] However, this approach must be validated.
Issue 2: High variability in QC samples prepared in-house with hemolyzed plasma.
Possible Cause: Inconsistent preparation of hemolyzed plasma for QC samples.
Troubleshooting Steps:
-
Standardize Hemolysis Preparation: Use a consistent and reproducible method to prepare hemolyzed plasma for your experiments. A common method is to freeze-thaw whole blood to induce lysis.
-
Quantify Hemolysis: The degree of hemolysis can be spectrophotometrically quantified by measuring the absorbance of free hemoglobin. This will help ensure consistency across different batches of hemolyzed QC samples.
Data Presentation
The following tables present illustrative data on the assessment of hemolysis impact on Pitolisant quantification. This data is for example purposes and is based on typical acceptance criteria for bioanalytical method validation.
Table 1: Illustrative Accuracy and Precision Data for Pitolisant in Control and Hemolyzed Plasma
| QC Level | Matrix | N | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | Control Plasma | 6 | 5.2 | 104.0 | 4.5 |
| Low QC | Hemolyzed Plasma (2%) | 6 | 5.5 | 110.0 | 5.1 |
| Mid QC | Control Plasma | 6 | 50.8 | 101.6 | 3.2 |
| Mid QC | Hemolyzed Plasma (2%) | 6 | 52.1 | 104.2 | 3.9 |
| High QC | Control Plasma | 6 | 405.1 | 101.3 | 2.8 |
| High QC | Hemolyzed Plasma (2%) | 6 | 410.5 | 102.6 | 3.1 |
Table 2: Illustrative Matrix Factor Assessment for Pitolisant and this compound
| Analyte | Matrix | N | Mean Peak Area | Matrix Factor | IS-Normalized Matrix Factor |
| Pitolisant | Control Plasma | 6 | 1,250,000 | 1.00 | 1.01 |
| Pitolisant | Hemolyzed Plasma (2%) | 6 | 1,100,000 | 0.88 | |
| This compound | Control Plasma | 6 | 2,500,000 | 1.00 | |
| This compound | Hemolyzed Plasma (2%) | 6 | 2,150,000 | 0.86 |
Experimental Protocols
Protocol for Preparation of Hemolyzed Plasma
-
Collect whole blood in anticoagulant-treated tubes.
-
Freeze the whole blood at -20°C or -80°C until completely frozen.
-
Thaw the frozen blood at room temperature.
-
Repeat the freeze-thaw cycle two more times to ensure complete lysis of red blood cells.
-
Centrifuge the hemolyzed blood to pellet the cell debris.
-
The resulting supernatant is hemolyzed plasma.
-
Prepare hemolyzed QC samples by spiking known amounts of hemolyzed plasma into control plasma (e.g., to achieve a final concentration of 2% hemolyzed plasma).
Protocol for Assessment of Hemolysis Impact During Method Validation
-
Prepare two sets of QC samples at low, medium, and high concentrations: one set in control plasma and another in hemolyzed plasma (e.g., 2% hemolyzed plasma).
-
Analyze six replicates of each QC level for both matrices.
-
Calculate the accuracy and precision for each set of QCs. The mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
Visualizations
Caption: Pitolisant's Mechanism of Action.
Caption: Workflow for Hemolysis Impact Assessment.
Caption: Troubleshooting Logic for Hemolyzed Samples.
References
- 1. celerion.com [celerion.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for dealing with hemolyzed samples in regulated LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Pitolisant-d6 in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of Pitolisant-d6 in biological matrices during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in biological matrices?
A1: The stability of this compound, a stable isotope-labeled (SIL) internal standard, is influenced by factors similar to its non-deuterated counterpart, Pitolisant. These include:
-
Temperature: Inappropriate storage temperatures can lead to degradation. Long-term storage should be at -20°C or, preferably, -80°C.[1][2]
-
pH: Although Pitolisant is a stable molecule, extreme pH conditions should be avoided during sample processing.
-
Matrix-Specific Enzymes: Biological matrices like plasma and whole blood contain enzymes that could potentially metabolize this compound, although its structure is generally robust. Prompt processing and freezing of samples are crucial.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can compromise sample integrity and lead to the degradation of the analyte and internal standard.[3][4] It is recommended to minimize these cycles.
-
Light Exposure: While not extensively reported as a major issue for Pitolisant, it is a general best practice to protect samples from direct light.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: To ensure the long-term stability of this compound in biological matrices, the following storage conditions are recommended:
-
Plasma/Serum: Immediately after collection and processing, samples should be stored frozen at -20°C or -80°C. For long-term storage exceeding 6 months, -80°C is highly recommended.[1][2]
-
Whole Blood: If analysis from whole blood is required, samples should be processed as quickly as possible. For storage, they should be frozen at -80°C. It's important to evaluate the stability of this compound in whole blood, as it can be less stable than in plasma due to the presence of cellular components.[4]
-
Urine: Urine samples should be stored frozen at -20°C or -80°C.
Q3: Is there a risk of the deuterium (B1214612) labels on this compound exchanging with protons from the biological matrix?
A3: The deuterium labels on this compound are placed on positions that are not readily exchangeable under typical bioanalytical conditions.[5] The risk of back-exchange with protons from the biological matrix is very low. However, exposure to extreme pH and high temperatures should be avoided to eliminate any potential for this to occur.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in this compound response across a batch | Inconsistent Bench-Top Stability: The internal standard may be degrading in processed samples left at room temperature for varying lengths of time. | 1. Conduct a bench-top stability experiment to determine the maximum time samples can remain at room temperature. 2. Ensure all samples in a batch are processed and analyzed within this validated time frame.[3][4] |
| Decreasing this compound response in older samples | Long-Term Degradation: this compound may be degrading over time at the current storage temperature. | 1. Verify that the storage temperature has been consistently maintained. 2. If samples are stored at -20°C, consider moving them to -80°C for enhanced stability. 3. Ensure that the long-term stability has been validated for the entire duration of sample storage.[3] |
| Inconsistent results after re-analysis of samples | Freeze-Thaw Instability: The internal standard may be degrading due to multiple freeze-thaw cycles. | 1. Perform a freeze-thaw stability experiment for at least three cycles to confirm stability.[6] 2. Minimize the number of freeze-thaw cycles for study samples. Aliquoting samples upon first thaw is a recommended practice.[7] |
| Unexpected peaks co-eluting with this compound | Metabolite Formation or Degradation Product: A metabolite or degradation product of a co-administered drug or of this compound itself might be causing interference. | 1. Review the full chromatographic data for any signs of interfering peaks in blank matrix from the same subject. 2. If a co-administered drug is suspected, assess its stability and potential for interference.[8] |
Illustrative Stability Data
The following tables present illustrative stability data for this compound in human plasma, based on typical acceptance criteria from regulatory guidelines (e.g., mean concentration within ±15% of the nominal value). This data is for example purposes only.
Table 1: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % of Nominal Concentration |
| 0 months | 50 | 50.5 | 101.0% |
| 3 months | 50 | 49.8 | 99.6% |
| 6 months | 50 | 51.2 | 102.4% |
| 12 months | 50 | 48.9 | 97.8% |
Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycles | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % of Nominal Concentration |
| 1 | 50 | 50.1 | 100.2% |
| 2 | 50 | 49.5 | 99.0% |
| 3 | 50 | 49.2 | 98.4% |
Table 3: Illustrative Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % of Nominal Concentration |
| 0 | 50 | 50.3 | 100.6% |
| 4 | 50 | 49.7 | 99.4% |
| 8 | 50 | 49.1 | 98.2% |
| 24 | 50 | 48.5 | 97.0% |
Experimental Protocols
1. Long-Term Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix for the expected duration of sample storage.[3]
-
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in the desired biological matrix.
-
Store these QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples.
-
Analyze the samples against a freshly prepared calibration curve.
-
The mean concentration of the stored QCs should be within ±15% of their nominal concentrations.
-
2. Freeze-Thaw Stability Assessment
-
Objective: To assess the stability of this compound after repeated freezing and thawing cycles.[6]
-
Methodology:
-
Prepare low and high concentration QC samples of this compound.
-
Subject the QC samples to a minimum of three freeze-thaw cycles. A single cycle consists of freezing the samples at the intended storage temperature for at least 12 hours, followed by thawing unassisted at room temperature.[3]
-
After the final thaw, analyze the samples.
-
The measured concentrations should be within ±15% of the nominal values.
-
3. Bench-Top Stability Assessment
-
Objective: To determine the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling time.[4]
-
Methodology:
-
Prepare low and high concentration QC samples.
-
Place the samples on a laboratory bench at room temperature.
-
At various time points (e.g., 0, 4, 8, 24 hours), analyze the samples.
-
The stability is confirmed if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Visualizations
Caption: this compound acts as an inverse agonist on the H3 receptor.
Caption: Workflow for assessing long-term stability of this compound.
Caption: A logical approach to troubleshooting this compound variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Method Validation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. The U.S. Food and Drug Administration (FDA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, has established a harmonized framework for bioanalytical method validation to ensure the integrity of data submitted for regulatory approval.[1][2][3][4] A cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the use of an appropriate internal standard (IS).[5][6]
This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, supported by experimental data and detailed methodologies, to inform the selection process for developing and validating high-quality bioanalytical methods in line with FDA guidelines.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples.[7] Its primary function is to compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.[5][6][8] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[5][6][9]
Deuterated Internal Standards: The Gold Standard
The scientific and regulatory consensus strongly favors the use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common, as they are considered the "gold standard" in bioanalysis.[6][9][10] A deuterated internal standard is chemically identical to the analyte, with one or more hydrogen atoms replaced by its heavier isotope, deuterium. This subtle mass difference allows for its differentiation by the mass spectrometer while preserving nearly identical chemical and physical properties. This near-identity ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, leading to more effective correction for matrix effects.[6][8]
Performance Comparison: Deuterated vs. Non-Deuterated (Structural Analog) Internal Standards
The superiority of deuterated internal standards is evident when examining key validation parameters as stipulated by the ICH M10 guideline.[1][2][3][4]
| Validation Parameter | Deuterated Internal Standard (Typical Performance) | Non-Deuterated (Structural Analog) Internal Standard (Typical Performance) | ICH M10 Acceptance Criteria |
| Accuracy | %Bias within ±5% | %Bias can be up to ±15% or more | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[11][12] |
| Precision | %CV ≤ 5% | %CV can be up to 15% or more | The precision (%CV) should not exceed 15% (20% at LLOQ).[11][12] |
| Selectivity | High: Minimal interference due to identical chromatography. | Moderate to High: Potential for interference from endogenous compounds. | No significant response attributable to interfering components is observed at the retention time of the analyte or the IS in blank samples.[4] |
| Matrix Effect | Low %CV (<10%) for IS-normalized matrix factor. | Higher %CV (>15%) for IS-normalized matrix factor. | The precision of the IS-normalized matrix factor across at least six different matrix sources should have a %CV ≤ 15%.[5] |
| Recovery | Consistent and reproducible across concentration levels. | Can be variable and differ significantly from the analyte. | Recovery of the analyte and IS should be consistent, precise, and reproducible.[11] |
This table summarizes typical performance data compiled from principles described in the referenced literature. Actual values will vary depending on the specific analyte, matrix, and analytical method.
A case study on the analysis of the immunosuppressant drug sirolimus in whole blood demonstrated that while both a deuterated standard (SIR-d3) and a structural analog (desmethoxyrapamycin) showed acceptable performance, the deuterated standard generally exhibited better precision at the quality control levels.[6] Another study on the quantification of the anticancer agent kahalalide F in human plasma revealed a significant improvement in both accuracy and precision when a deuterated internal standard was used compared to a structural analog.[8] The mean bias was closer to the ideal 100%, and the standard deviation was lower with the deuterated standard.[8]
Experimental Protocols for Key Validation Experiments
Rigorous validation is essential to demonstrate the suitability of a bioanalytical method. The following are detailed methodologies for key experiments in the validation of a bioanalytical method using a deuterated internal standard, in accordance with ICH M10 principles.
Selectivity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated IS in the presence of other components in the sample.
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked with the deuterated IS to ensure no contribution to the analyte signal.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the blank matrix should be ≤ 20% of the analyte response at the LLOQ.
-
The response of any interfering peak at the retention time of the IS in the blank matrix should be ≤ 5% of the IS response.
Accuracy and Precision
Objective: To assess the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter of the data (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the concentration of each QC sample using the calibration curve.
-
Determine the accuracy (%Bias) and precision (%CV) for each level within each run (intra-run) and across all runs (inter-run).
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ).
-
The precision should not exceed 15% CV (20% at LLOQ).
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the deuterated IS.
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS in a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted, and then the analyte and deuterated IS are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and deuterated IS are spiked into the blank matrix before the extraction process.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.
-
Calculate the IS-normalized MF.
Acceptance Criteria:
-
The CV of the IS-normalized MF across the different matrix sources should be ≤ 15%.
Visualizing the Bioanalytical Workflow and Decision-Making Process
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Bioanalytical method workflow with a deuterated internal standard.
References
- 1. worldwide.com [worldwide.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. anivet.au.dk [anivet.au.dk]
The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Pitolisant Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Pitolisant, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Pitolisant-d6, a deuterated internal standard, with other common alternatives, supported by representative experimental data and detailed methodologies.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, injection, and ionization. The two primary types of internal standards employed are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs.
The scientific consensus strongly advocates for the use of SIL internal standards. By replacing some hydrogen atoms with deuterium, this compound is chemically and physically almost identical to Pitolisant. This near-perfect mimicry ensures that it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization in the mass spectrometer. Consequently, this compound can effectively compensate for matrix effects and other sources of variability, leading to superior accuracy and precision in quantitative analysis.
Structural analogs, while sometimes used due to cost or availability, have different chemical structures from the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy of the analytical method. A published LC-MS/MS method for the quantification of Pitolisant in rat blood and brain tissue homogenate utilized aripiprazole, a structural analog, as an internal standard[1][2]. While this method was validated, the use of a deuterated standard like this compound is expected to provide more robust and reliable results.
Performance Comparison: this compound vs. Structural Analog
To illustrate the superior performance of a deuterated internal standard, the following table summarizes representative quantitative data from a hypothetical comparative experiment evaluating this compound against a structural analog (e.g., aripiprazole) for the analysis of Pitolisant in human plasma.
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| LLOQ (0.1 ng/mL) | -2.5% | -12.8% | ± 20% |
| QCL (0.3 ng/mL) | 1.8% | 9.5% | ± 15% |
| QCM (50 ng/mL) | -0.5% | -7.2% | ± 15% |
| QCH (80 ng/mL) | 3.2% | 11.0% | ± 15% |
| Precision (% CV) | |||
| LLOQ (0.1 ng/mL) | 4.1% | 14.5% | ≤ 20% |
| QCL (0.3 ng/mL) | 2.5% | 8.9% | ≤ 15% |
| QCM (50 ng/mL) | 1.8% | 6.7% | ≤ 15% |
| QCH (80 ng/mL) | 2.1% | 7.3% | ≤ 15% |
| Matrix Effect (% CV of IS-normalized matrix factor) | 3.5% | 18.2% | ≤ 15% |
Data is representative and based on the expected performance of deuterated versus non-deuterated internal standards.
The data clearly indicates that the use of this compound as an internal standard results in significantly better accuracy and precision across the calibration range. Furthermore, the matrix effect, a major challenge in bioanalysis, is much better compensated for when using the deuterated standard, as evidenced by the lower coefficient of variation (CV) of the IS-normalized matrix factor.
Experimental Protocols
To objectively compare the performance of this compound and a structural analog internal standard, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To assess the ability of this compound and a structural analog internal standard to compensate for matrix effects in human plasma.
1. Materials and Reagents:
-
Pitolisant reference standard
-
This compound internal standard
-
Structural analog internal standard (e.g., aripiprazole)
-
Control human plasma from at least six different sources
-
HPLC-grade methanol, acetonitrile (B52724), and formic acid
-
Reagent-grade water
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pitolisant, this compound, and the structural analog IS in methanol.
-
Working Solutions: Prepare spiking solutions of Pitolisant and working solutions of both internal standards by diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
For spiked samples, add the appropriate concentration of the Pitolisant working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., Xbridge column (2.1 × 50 mm, 3.5 µm))[1].
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
MRM Transitions:
5. Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Pitolisant and the IS in the reconstitution solvent.
-
Set 2 (Post-extraction Spiked): Blank plasma extracts spiked with Pitolisant and the IS.
-
Set 3 (Pre-extraction Spiked): Blank plasma spiked with Pitolisant and the IS before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and the IS.
-
Calculate the IS-normalized MF.
-
Determine the CV of the IS-normalized MF across the different plasma sources. A lower CV indicates better compensation for matrix effects.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to Pitolisant Quantification Methodologies Utilizing Pitolisant-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Pitolisant, a histamine (B1213489) H3 receptor antagonist/inverse agonist. While a formal inter-laboratory comparison study has not been identified in published literature, this document synthesizes data from various validated methods to offer a baseline for performance comparison. The focus is on providing objective data and detailed protocols to aid researchers in selecting and implementing robust quantification assays. The use of a stable isotope-labeled internal standard, such as Pitolisant-d6, is a cornerstone of highly accurate and precise bioanalytical methods.
The Role of this compound in Quantitative Analysis
In bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS mimics the analyte's behavior throughout sample preparation and analysis. This compound, a deuterated form of Pitolisant, is the preferred IS as it is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while ensuring it experiences similar extraction efficiency, ionization suppression or enhancement, and chromatographic retention as the non-labeled Pitolisant. The use of a stable isotope-labeled IS is considered the gold standard for mitigating matrix effects and improving method robustness.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various published methods for Pitolisant quantification. This includes both LC-MS/MS and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods. It is important to note that direct comparison between methods can be influenced by the specific matrix, instrumentation, and validation protocols used in each study.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Method 1 (LC-MS/MS)[1][2] |
| Internal Standard | Aripiprazole |
| Matrix | Rat Blood and Brain Homogenate |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | Not Reported |
| Precision (%RSD) | Not Reported |
Table 2: Performance Characteristics of RP-HPLC Methods
| Parameter | Method 2 (RP-HPLC)[3] | Method 3 (RP-HPLC)[4] | Method 4 (RP-HPLC)[5] | Method 5 (RP-HPLC)[6] |
| Internal Standard | None | None | None | None |
| Matrix | Bulk Drug and Formulations | Synthetic Mixture | Bulk Drug and Formulations | Bulk Drug and Tablets |
| Linearity Range | 5 - 25 µg/mL | 22.5 - 360 µg/mL | 5 - 25 µg/mL | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | Not Reported | 0.999 | Not Reported | 0.9998 |
| Lower Limit of Quantification (LLOQ) | 0.304 µg/mL | Not Reported | 0.3043 µg/mL | 1.0 µg/mL |
| Limit of Detection (LOD) | 0.1004 µg/mL | Not Reported | 0.1004 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | > 90% | 98 - 102% | 99.9% |
| Precision (%RSD) | < 2% | < 2% | Not Reported | Not Reported |
Experimental Protocols
Below are detailed methodologies for a representative LC-MS/MS method using a stable isotope-labeled internal standard like this compound, and a summary of a typical RP-HPLC method.
Representative LC-MS/MS Method with this compound
This protocol is a representative example based on common practices for bioanalytical LC-MS/MS assays.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma, serum), add 25 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., Xbridge C18, 2.1 x 50 mm, 3.5 µm).[1][2]
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid in water and acetonitrile.[1][2]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: A specific transition for the deuterated standard would be determined during method development (e.g., m/z 302.3 → 104.2, assuming d6 on the piperidine (B6355638) ring).
Representative RP-HPLC Method
This protocol is a generalized representation based on the referenced studies.
1. Standard and Sample Preparation
-
Prepare a stock solution of Pitolisant in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
For formulations, weigh and finely powder tablets. Dissolve an amount equivalent to a single dose in the mobile phase.
2. Liquid Chromatography
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 55:45 v/v).[3][5]
-
Injection Volume: 10 µL.
Visualizing the Workflow
The following diagrams illustrate the key workflows in Pitolisant quantification.
Caption: LC-MS/MS quantification workflow for Pitolisant using an internal standard.
Caption: General workflow for RP-HPLC quantification of Pitolisant.
References
- 1. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijbpas.com [ijbpas.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ymerdigital.com [ymerdigital.com]
Validating Pitolisant-d6 as an Internal Standard for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of clinical research and drug development. In the realm of bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving reliable and reproducible results.[1][2] This guide provides a comprehensive overview of the validation of Pitolisant-d6 as an internal standard for the clinical research of Pitolisant, a histamine (B1213489) H3 receptor antagonist/inverse agonist used in the treatment of narcolepsy.[3][4]
The Superiority of Deuterated Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample extraction, chromatography, and ionization, to compensate for potential variations.[1] While structural analogs can be used, deuterated internal standards like this compound offer significant advantages:
-
Identical Chemical and Physical Properties: Deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects and providing more accurate correction for variations.
-
Improved Precision and Accuracy: By normalizing for variations in sample preparation and instrument response, deuterated standards lead to more robust and reliable quantitative data.
-
Reduced Method Variability: The use of a SIL-IS minimizes the impact of factors such as ion suppression or enhancement, which are common challenges in bioanalysis of complex matrices like plasma.
Bioanalytical Method Validation: Key Parameters
The validation of a bioanalytical method using this compound as an internal standard must adhere to stringent guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA). The core validation parameters are summarized below, with example acceptance criteria.
Data Presentation: A Comparative Summary
The following tables present hypothetical yet representative data from a validation study of an LC-MS/MS method for Pitolisant using this compound as an internal standard.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 6.5 |
| 2.5 | 2.55 | 102.0 | 4.2 |
| 10.0 | 10.1 | 101.0 | 3.1 |
| 50.0 | 49.5 | 99.0 | 2.5 |
| 100.0 | 100.2 | 100.2 | 1.8 |
| 200.0 | 198.8 | 99.4 | 2.1 |
| 400.0 | 401.6 | 100.4 | 1.5 |
| 500.0 (ULOQ) | 497.5 | 99.5 | 2.3 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal concentration; Precision ≤15% (≤20% for LLOQ).
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low QC | 3.0 | 101.5 | 5.8 | 100.8 | 6.2 |
| Medium QC | 75.0 | 98.9 | 3.5 | 99.5 | 4.1 |
| High QC | 375.0 | 100.3 | 2.1 | 100.1 | 2.9 |
QC: Quality Control; Conc.: Concentration. Acceptance Criteria: Accuracy within ±15% of nominal concentration; Precision ≤15%.
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 86.1 | 0.98 | 0.99 |
| High QC | 87.5 | 88.0 | 1.01 | 1.01 |
IS: Internal Standard. Acceptance Criteria: Consistent and reproducible recovery; CV of IS-normalized matrix factor across different matrix lots should be ≤15%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortexing: Briefly vortex the samples to ensure homogeneity.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pitolisant: Precursor ion m/z → Product ion m/z (e.g., 296.2 → 98.1)
-
This compound: Precursor ion m/z → Product ion m/z (e.g., 302.2 → 104.1)
-
Mandatory Visualizations
Pitolisant Signaling Pathway
Caption: Mechanism of action of Pitolisant as a histamine H3 receptor antagonist/inverse agonist.
Bioanalytical Method Validation Workflow
Caption: Workflow for the validation of a bioanalytical method using an internal standard.
References
Assessing the Linearity and Range of a Bioanalytical Pitolisant Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust quantification of investigational compounds is a cornerstone of successful preclinical and clinical studies. This guide provides a comprehensive assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pitolisant in human plasma, utilizing a stable isotope-labeled internal standard, Pitolisant-d6. The performance of this method is compared with alternative high-performance liquid chromatography (HPLC) assays to offer a clear perspective on its linearity and dynamic range.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. This approach ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects. This guide details a validated LC-MS/MS method and contrasts its performance with other published methods for Pitolisant quantification.
Comparative Analysis of Pitolisant Bioanalytical Methods
The selection of a bioanalytical method is contingent on the specific requirements of the study, including the desired sensitivity, the biological matrix, and the available instrumentation. Below is a comparison of a representative LC-MS/MS method using a stable isotope-labeled internal standard against alternative HPLC methods.
| Parameter | LC-MS/MS with this compound (Representative Method) | Alternative Method 1: LC-MS/MS with Aripiprazole IS [1] | Alternative Method 2: RP-HPLC-PDA [2] | Alternative Method 3: RP-HPLC |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer | HPLC with Photodiode Array Detector | HPLC with UV Detector |
| Internal Standard | This compound | Aripiprazole | Not specified | Not specified |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | 25 - 150 µg/mL | 22.5 - 360 µg/mL |
| Biological Matrix | Human Plasma | Rat Blood and Brain Homogenate | Not specified (likely for bulk drug/formulation) | Not specified (likely for bulk drug/formulation) |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Dissolution | Dissolution |
| Correlation Coefficient (r²) | ≥ 0.995 | Not explicitly stated, but linearity is confirmed | 0.9998 | 0.999 |
Detailed Experimental Protocol: LC-MS/MS Assay of Pitolisant with this compound
This section outlines a representative protocol for the quantification of Pitolisant in human plasma using an LC-MS/MS method with this compound as the internal standard.
Materials and Reagents
-
Pitolisant reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Preparation of Stock and Working Solutions
-
Pitolisant Stock Solution (1 mg/mL): Accurately weigh and dissolve Pitolisant in methanol.
-
This compound Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking appropriate amounts of the Pitolisant working solution into blank human plasma to achieve a concentration range of 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Pitolisant: Precursor ion > Product ion (e.g., m/z 296.2 > 98.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 302.2 > 104.1)
-
Data Analysis
-
The peak area ratio of Pitolisant to this compound is used for quantification.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
The concentrations of the QC and unknown samples are determined from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the LC-MS/MS assay of Pitolisant.
References
Performance Under Pressure: A Comparative Guide to Pitolisant Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Pitolisant (B1243001) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative analysis of published analytical methods for Pitolisant, focusing on accuracy and precision. While the use of a deuterated internal standard like Pitolisant-d6 is a common strategy to improve method performance, publicly available data specifically detailing its use is limited. Therefore, this guide focuses on established and validated methods using alternative internal standards or no internal standard, offering a benchmark for methodological performance.
Quantitative Performance Analysis
The following tables summarize the accuracy and precision data from various validated analytical methods for the quantification of Pitolisant in different biological matrices and pharmaceutical formulations. These methods, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), demonstrate the robust performance achievable for this compound.
Table 1: Accuracy of Pitolisant Quantification Methods
| Method | Matrix | Internal Standard | Concentration Levels | Mean Accuracy / % Recovery | Reference |
| LC-MS/MS | Rat Blood & Brain Homogenate | Aripiprazole | 0.1 - 100 ng/mL | Not explicitly stated, but linearity (r²) > 0.99 | [1] |
| RP-HPLC | Synthetic Mixture | None | 22.5 - 360 µg/mL | > 90.0% | [2] |
| RP-HPLC | Pharmaceutical Dosage Form | None | 50%, 100%, 150% of standard | 99.8% - 100.2% | [3] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | None | 80%, 100%, 120% levels | 98% - 102% | [4] |
Table 2: Precision of Pitolisant Quantification Methods
| Method | Matrix | Internal Standard | Concentration Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | Rat Blood & Brain Homogenate | Aripiprazole | 0.1 - 100 ng/mL | Not explicitly stated | Not explicitly stated | [1] |
| RP-HPLC | Synthetic Mixture | None | Not Specified | < 2% (Repeatability) | < 2% (Intermediate Precision) | [2] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | None | Three different concentrations | < 2% | < 2% | [4] |
| RP-HPLC | Pharmaceutical Dosage Form | 180 ppm | Not Specified | < 2% (System Precision) | Not Specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are summaries of the experimental protocols for the key methods cited.
LC-MS/MS Method for Rat Blood and Brain Homogenate[1]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Internal Standard: Aripiprazole.
-
Chromatographic Separation: Xbridge column (2.1 × 50 mm, 3.5 µm) with a gradient elution program.
-
Mobile Phase: A combination of ammonium (B1175870) formate (B1220265) (10 mm) with 0.2% formic acid and acetonitrile.
-
Detection: Multiple reaction monitoring (MRM) mode in positive polarity. The transitions monitored were m/z 296.3 → 98.2 for Pitolisant and m/z 448.2 → 285.3 for the internal standard, aripiprazole.
RP-HPLC Method for Synthetic Mixture[2]
-
Sample Preparation: Pitolisant diluted to the desired concentration.
-
Internal Standard: None.
-
Chromatographic Separation: C18 column (250 mm x 4.6 mm, 5µm).
-
Mobile Phase: A gradient of 10mm ammonium acetate (B1210297) buffer (pH 4) and acetonitrile.
-
Detection: UV detection at 268 nm.
RP-HPLC Method for Pharmaceutical Dosage Form[3]
-
Sample Preparation: Finely powdered tablets dissolved in a suitable solvent.
-
Internal Standard: None.
-
Chromatographic Separation: Waters X-Bridge C18 column.
-
Mobile Phase: Not explicitly detailed.
-
Detection: UV detection.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the determination of method accuracy and precision.
Caption: A generalized workflow for bioanalytical method validation.
Pitolisant's Mechanism of Action
Understanding the biological context of Pitolisant is essential for drug development professionals. Pitolisant functions as a histamine (B1213489) H3 receptor antagonist/inverse agonist.[5] By blocking these autoreceptors, it enhances the synthesis and release of histamine in the brain.[5][6] This increase in histaminergic neurotransmission promotes wakefulness, which is the primary therapeutic effect in the treatment of narcolepsy.[5][6]
Caption: Mechanism of action of Pitolisant.
References
- 1. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of pitolisant in children and adolescents with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different sample extraction techniques for Pitolisant analysis with Pitolisant-d6.
For researchers, scientists, and drug development professionals, the accurate quantification of Pitolisant and its deuterated internal standard, Pitolisant-d6, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of sample extraction technique significantly impacts the reliability, sensitivity, and efficiency of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of three common sample extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.
Executive Summary
The selection of an appropriate sample extraction method is a critical step in the bioanalysis of Pitolisant. Each technique offers a unique balance of speed, cost, and effectiveness in removing matrix interferences.
-
Protein Precipitation (PPT) is a rapid and straightforward method, making it suitable for high-throughput analysis. However, it is generally less effective at removing phospholipids (B1166683) and other matrix components, which can lead to ion suppression or enhancement in the LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) offers a higher degree of selectivity and purification, resulting in cleaner extracts and reduced matrix effects. While more time-consuming and costly than PPT, SPE can provide lower limits of quantification and improved assay robustness.
-
Liquid-Liquid Extraction (LLE) provides a good balance between cleanliness and ease of use. It is particularly effective at removing non-polar interferences. The choice of extraction solvent is critical to achieving good recovery and selectivity.
Comparison of Performance Metrics
The following table summarizes the key performance metrics for each extraction technique based on available literature for Pitolisant and similarly structured compounds.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 85-100% | >90% | 80-95% |
| Matrix Effect | Moderate to High | Low | Low to Moderate |
| Process Efficiency | High | Moderate | Moderate |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | Potentially <0.1 ng/mL | ~0.5 ng/mL |
| Internal Standard | Aripiprazole[1] or this compound | This compound | This compound |
| Time per Sample | ~10-15 minutes | ~20-30 minutes | ~15-25 minutes |
| Cost per Sample | Low | High | Moderate |
| Selectivity | Low | High | Moderate |
Experimental Workflows
The general workflow for sample preparation and analysis of Pitolisant using different extraction techniques is illustrated below.
Figure 1: General workflow for Pitolisant bioanalysis.
Detailed Experimental Protocols
Protein Precipitation (PPT)
This protocol is adapted from a validated method for the determination of Pitolisant in rat blood and brain homogenate.[1]
-
Sample Preparation : To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 20 µL of this compound internal standard solution.
-
Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing : Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue with 100 µL of the mobile phase.
-
Injection : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This protocol is a general procedure based on the use of Oasis HLB cartridges, which have been reported for Pitolisant extraction.
-
Sample Pre-treatment : To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Cartridge Conditioning : Condition an Oasis HLB µElution plate with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Sample Loading : Load the pre-treated sample onto the conditioned µElution plate.
-
Washing : Wash the plate with 200 µL of 5% methanol in water.
-
Elution : Elute Pitolisant and this compound with 2 x 25 µL of methanol.
-
Dilution : Dilute the eluate with 50 µL of water.
-
Injection : Inject an aliquot of the diluted eluate into the LC-MS/MS system.
Figure 2: Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE)
This protocol is a representative LLE method for a basic drug like Pitolisant from a plasma matrix.
-
Sample Preparation : To 100 µL of plasma in a glass tube, add 20 µL of this compound internal standard solution.
-
Basification : Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Extraction : Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Mixing : Vortex the mixture for 5 minutes.
-
Centrifugation : Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer : Transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of mobile phase.
-
Injection : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Conclusion
The optimal choice of sample extraction technique for Pitolisant analysis depends on the specific requirements of the study.
-
For high-throughput screening where speed is paramount and a slightly higher limit of quantification is acceptable, Protein Precipitation is a viable option.
-
For regulated bioanalysis requiring the highest sensitivity and minimal matrix effects, Solid-Phase Extraction is the recommended approach, despite its higher cost and complexity.
-
Liquid-Liquid Extraction offers a good compromise, providing cleaner samples than PPT with a less complex and costly workflow than SPE.
It is recommended to perform a thorough method validation for the chosen extraction technique to ensure it meets the required criteria for accuracy, precision, and sensitivity for the intended application. The use of a stable isotope-labeled internal standard such as this compound is highly recommended for all techniques to compensate for any variability in extraction recovery and matrix effects.
References
Evaluating the robustness of an analytical method for Pitolisant utilizing Pitolisant-d6.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of analytical methods for the quantification of Pitolisant, a selective histamine (B1213489) H3 receptor antagonist/inverse agonist used in the treatment of narcolepsy. A critical aspect of pharmaceutical analysis is the robustness of the employed method, ensuring that minor variations in experimental conditions do not significantly impact the accuracy and precision of the results. This document summarizes existing validated methods and explores the prospective benefits of utilizing a deuterated internal standard, such as Pitolisant-d6, to enhance method robustness, particularly in bioanalytical applications.
Comparison of Validated Analytical Methods for Pitolisant
Currently, published analytical methods for Pitolisant primarily rely on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and at least one Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4][5] While these methods have been validated according to ICH guidelines, the choice of internal standard—or lack thereof—can significantly influence the method's robustness, especially for bioanalytical applications.
The following tables summarize the performance characteristics of representative validated methods for Pitolisant analysis.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Pitolisant
| Parameter | Result |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (R²) | 0.993 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.28 µg/mL |
| Limit of Quantitation (LOQ) | 0.85 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition and pH |
Data compiled from a stability-indicating RP-HPLC method.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Pitolisant
| Parameter | Result |
| Linearity Range | 0.1-100 ng/mL |
| Internal Standard | Aripiprazole (B633) |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
| Application | Rat pharmacokinetic and brain penetration studies |
Data compiled from a bioanalytical LC-MS/MS method.
The Case for this compound as an Internal Standard
While the existing LC-MS/MS method utilizes aripiprazole as an internal standard, the gold standard in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte, such as this compound. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).
Theoretical Advantages of Using this compound:
-
Improved Precision and Accuracy: this compound would co-elute with Pitolisant, experiencing identical ionization suppression or enhancement effects in the mass spectrometer's ion source. This co-behavior allows for more accurate correction of variations during sample preparation and analysis, leading to higher precision and accuracy.
-
Enhanced Robustness: The method would be less susceptible to variations in sample matrix, extraction efficiency, and instrument response. This is because the analyte and the internal standard are affected in the same way by these variations, and the ratio of their signals remains constant.
-
Reduced Method Development Time: The use of a SIL-IS can simplify method development as it compensates for many potential sources of error, reducing the need for extensive optimization of sample preparation and chromatographic conditions.
Experimental Protocols
General Protocol for Robustness Testing of an Analytical Method
Robustness is evaluated by introducing small, deliberate variations to the method parameters and observing the effect on the results.
-
Preparation of Standard Solutions: Prepare standard solutions of Pitolisant and, if applicable, the internal standard (e.g., this compound or aripiprazole) at a known concentration.
-
Introduction of Variations: Modify the following parameters one at a time:
-
Mobile phase composition (e.g., ± 2% variation in the organic modifier).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Wavelength of detection (for HPLC-UV) (e.g., ± 2 nm).
-
-
Analysis: Inject the standard solutions in replicate under each of the modified conditions.
-
Evaluation: Calculate the system suitability parameters (e.g., retention time, peak area, tailing factor, theoretical plates) and the concentration of the analyte. The results should not be significantly affected by the variations, and the %RSD of the measurements should be within acceptable limits (typically < 2%).
Hypothetical Experimental Workflow for a Robust Bioanalytical Method Using this compound
The following diagram illustrates a typical workflow for the quantification of Pitolisant in a biological matrix (e.g., plasma) using this compound as an internal standard.
Caption: Workflow for Pitolisant bioanalysis using this compound.
Logical Relationship for Evaluating Method Robustness
The robustness of an analytical method is a key component of method validation, ensuring its reliability for routine use.
Caption: Evaluation of analytical method robustness.
References
Justification for using a deuterated internal standard in regulatory submissions for Pitolisant.
In the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. For the quantification of Pitolisant, a histamine (B1213489) H3-receptor antagonist/inverse agonist, the use of a deuterated internal standard is strongly recommended for regulatory submissions. This guide provides a comprehensive comparison of a deuterated internal standard versus a structural analog for the bioanalysis of Pitolisant, supported by representative experimental data and detailed methodologies, to justify its selection.
The Gold Standard: Deuterated Internal Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prime example. The fundamental advantage of a deuterated IS, such as Pitolisant-d4, is its near-identical physicochemical properties to the analyte, Pitolisant. This structural similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Consequently, any variability encountered during the analytical process, including extraction loss or matrix effects, is effectively compensated for, leading to highly accurate and precise quantification.
In contrast, a structural analog internal standard, while being a different molecule with a similar chemical structure, may exhibit different extraction recovery, chromatographic retention time, and ionization efficiency compared to Pitolisant. This divergence can lead to inadequate compensation for analytical variability, potentially compromising the integrity of the bioanalytical data.
Comparative Performance Data
The superior performance of a deuterated internal standard is evident across key bioanalytical validation parameters. The following tables present a summary of representative quantitative data comparing the performance of a hypothetical Pitolisant-d4 internal standard against a structural analog internal standard, such as aripiprazole, which has been used in published methods.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated (Pitolisant-d4) | 1 (LLOQ) | 102.5 | 6.8 |
| 10 (LQC) | 98.9 | 4.5 | |
| 50 (MQC) | 101.2 | 3.1 | |
| 80 (HQC) | 99.5 | 2.8 | |
| Structural Analog | 1 (LLOQ) | 92.1 | 12.5 |
| 10 (LQC) | 95.8 | 9.8 | |
| 50 (MQC) | 104.7 | 8.2 | |
| 80 (HQC) | 103.1 | 7.5 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Matrix Effect Evaluation
| Internal Standard Type | Matrix Lots (n=6) | Matrix Factor (Range) | IS-Normalized Matrix Factor (%CV) |
| Deuterated (Pitolisant-d4) | 6 | 0.92 - 1.08 | 3.2 |
| Structural Analog | 6 | 0.75 - 1.15 | 14.8 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of a bioanalytical method. Below are representative protocols for the quantification of Pitolisant in human plasma using a deuterated internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 25 µL of the Pitolisant-d4 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Pitolisant: To be determined (e.g., based on literature).
-
Pitolisant-d4: To be determined (typically a +4 Da shift from the parent and/or fragment ion of Pitolisant).
-
Method Validation Experiments
The bioanalytical method should be fully validated according to FDA and EMA guidelines, including assessments of:
-
Selectivity: Analysis of at least six different blank matrix lots to ensure no interference at the retention times of Pitolisant and Pitolisant-d4.
-
Accuracy and Precision: Determined by analyzing quality control samples at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC) in at least five replicates per level.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.
Visualizing the Rationale and Workflow
To further clarify the justification and processes, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of Pitolisant-d6: A Procedural Guide
Core Principles for Disposal
The fundamental principle for the disposal of any chemical, including Pitolisant-d6, is to adhere to all local, regional, national, and international regulations.[1] In the absence of specific data for the deuterated form, it is prudent to handle it with the same precautions as its non-deuterated counterpart, Pitolisant hydrochloride.
Spilled material should be carefully managed to prevent environmental contamination. This involves vacuuming dust with a HEPA-filtered equipment and placing it in a closed, labeled waste container for disposal by a licensed waste disposal contractor.[1] It is crucial to avoid generating dust and to prevent the substance from entering soil, waterways, drains, and sewers.[1]
Handling and Storage Considerations Prior to Disposal
Proper handling and storage procedures are essential to maintain the integrity of deuterated compounds and to ensure safety. Due to their hygroscopic nature, many deuterated compounds can absorb moisture from the air, potentially leading to isotopic dilution through hydrogen-deuterium exchange.[2][3] Therefore, handling and storing these compounds under a dry, inert atmosphere, such as nitrogen or argon, is imperative.
Temperature regulation is also a key factor in the stability of deuterated compounds. For short-term storage, refrigeration (2-8 °C) may be adequate, while long-term storage often necessitates freezing at -20 °C or -80 °C. When preparing for disposal, it is important to allow the container to equilibrate to room temperature before opening to prevent condensation.
Disposal Decision Workflow
The following diagram outlines a logical workflow for making informed decisions regarding the disposal of this compound. This process emphasizes a conservative approach that prioritizes safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling Pitolisant-d6
Hazard Identification and Classification
Pitolisant and its salts are classified with the following hazards.[1][2][3] It is prudent to assume Pitolisant-d6 carries similar risks.
Hazard Summary Table
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. |
| H361 | Reproductive Toxicity, Category 2 | Suspected of damaging fertility or the unborn child. |
| H302 | Acute Toxicity, Oral, Category 4 | Harmful if swallowed. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
Recommended Personal Protective Equipment
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or for handling large quantities. | To prevent inhalation of dust particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Step-by-Step Handling and Disposal Workflow
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
Detailed Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
Handling and Preparation:
-
Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.
-
Weighing: Use a tared, sealed container to weigh the compound to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and stir gently to avoid splashing.
Spill Management:
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: For larger spills, evacuate the area. Prevent the material from entering drains or waterways. Wear appropriate respiratory protection and chemical-resistant clothing. Collect the spilled material using a HEPA-filtered vacuum or by carefully sweeping. Place in a labeled container for disposal.
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for chemical waste.
-
-
Disposal Method: Dispose of all waste containing this compound through a licensed waste disposal contractor. Do not dispose of it in the regular trash or down the drain. All disposal activities must be in accordance with local, regional, and national regulations.
-
Container Decontamination: Empty containers may retain product residue and should be treated as hazardous. Do not reuse containers. They should be disposed of in the same manner as the chemical waste.
By adhering to these guidelines, researchers can safely handle this compound while minimizing personal and environmental exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
